molecular formula C10H13NO2 B2569289 N-(3-methoxyphenyl)propanamide CAS No. 21258-34-4

N-(3-methoxyphenyl)propanamide

Cat. No.: B2569289
CAS No.: 21258-34-4
M. Wt: 179.219
InChI Key: BAWFSRKFEZNZMQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFSRKFEZNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(3-methoxyphenyl)propanamide, a significant chemical intermediate in the field of organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, and potential applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

N-(3-methoxyphenyl)propanamide is an aromatic amide that serves as a versatile building block in the synthesis of more complex molecules. Its structure consists of a propanamide group attached to the nitrogen atom of m-anisidine.

IUPAC Name: N-(3-methoxyphenyl)propanamide

Synonyms and Identifiers

For clarity and cross-referencing in research, a comprehensive list of synonyms and chemical identifiers is provided below.

Identifier TypeValue
Common Name N-propionyl-m-anisidine
CAS Number 54932-73-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
InChI Key JGOOIQJTIVEDES-UHFFFAOYSA-N
SMILES CCC(=O)Nc1cccc(OC)c1

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C_ring1 [label="C", pos="1.5,0.5!"]; C_ring2 [label="C", pos="2.25,1.5!"]; C_ring3 [label="C", pos="3.25,1.5!"]; C_ring4 [label="C", pos="3.75,0.5!"]; C_ring5 [label="C", pos="3.25,-0.5!"]; C_ring6 [label="C", pos="2.25,-0.5!"];

O2 [label="O", pos="4.25,-0.5!", fontcolor="#EA4335"]; C4 [label="CH3", pos="5.25,-0.5!"];

// Edges N -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C1 -- O1 [label="", style=double]; N -- H1[label=""]; N -- C_ring1 [label=""];

C_ring1 -- C_ring2 [style=dashed]; C_ring2 -- C_ring3; C_ring3 -- C_ring4 [style=dashed]; C_ring4 -- C_ring5; C_ring5 -- C_ring6 [style=dashed]; C_ring6 -- C_ring1;

C_ring5 -- O2 [label=""]; O2 -- C4 [label=""]; }

Caption: Chemical structure of N-(3-methoxyphenyl)propanamide.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a summary of the computed properties for N-(3-methoxyphenyl)propanamide.

PropertyValueUnitSource
ΔfG° (Standard Gibbs free energy of formation)-8.43kJ/molJoback Calculated Property[1]
ΔfH°gas (Enthalpy of formation at standard conditions)-216.00kJ/molJoback Calculated Property[1]
ΔfusH° (Enthalpy of fusion at standard conditions)23.19kJ/molJoback Calculated Property[1]
ΔvapH° (Enthalpy of vaporization at standard conditions)56.38kJ/molJoback Calculated Property[1]
log10WS (Log10 of Water solubility)-2.21Crippen Calculated Property[1]
logPoct/wat (Octanol/Water partition coefficient)2.044Crippen Calculated Property[1]
Tboil (Normal Boiling Point Temperature)586.32KJoback Calculated Property[1]
Tfus (Normal melting (fusion) point)366.22KJoback Calculated Property[1]

Synthesis and Mechanism

The synthesis of N-(3-methoxyphenyl)propanamide is typically achieved through the N-acylation of m-anisidine with a propionylating agent. The most common and efficient method involves the use of propionyl chloride in the presence of a base.

Reaction Mechanism: Nucleophilic Acyl Substitution

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of m-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product m-Anisidine m-Anisidine Mixing Mixing m-Anisidine->Mixing Propionyl Chloride Propionyl Chloride Propionyl Chloride->Mixing Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Mixing Base (e.g., Triethylamine) Base (e.g., Triethylamine) Reaction Reaction Base (e.g., Triethylamine)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Mixing->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification N-(3-methoxyphenyl)propanamide N-(3-methoxyphenyl)propanamide Purification->N-(3-methoxyphenyl)propanamide

Caption: General workflow for the synthesis of N-(3-methoxyphenyl)propanamide.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)propanamide

This protocol is a representative procedure for the synthesis of the title compound, adapted from similar acylation reactions.[2]

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve m-anisidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: To the stirred solution, slowly add propionyl chloride (1-1.2 equivalents). The reaction is typically exothermic, so the addition may need to be controlled, and the flask may be cooled in an ice bath.

  • Base Addition: Following the addition of propionyl chloride, add a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) dropwise. The base serves to scavenge the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (m-anisidine) is consumed.

  • Workup:

    • Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3-methoxyphenyl)propanamide.

Applications in Drug Development

While N-(3-methoxyphenyl)propanamide itself may not be an active pharmaceutical ingredient (API), its structural motif is present in a variety of biologically active molecules. The methoxy-substituted aniline core is a common feature in medicinal chemistry, as the methoxy group can improve pharmacokinetic properties such as absorption and metabolic stability.[2]

  • Anticonvulsant Activity: The N-acyl aniline scaffold is a key feature in several compounds with anticonvulsant properties. The combination of an aromatic ring and an amide linkage is known to interact with ion channels and receptors in the central nervous system.[2]

  • Anticancer and Anti-inflammatory Potential: Derivatives of N-phenylamides have been investigated for their potential as anticancer and anti-inflammatory agents. These compounds can act as inhibitors of enzymes such as cyclooxygenase (COX) or other signaling proteins involved in cell proliferation and inflammation.[3]

  • Antioxidant Properties: The presence of the methoxy group on the aromatic ring can contribute to antioxidant activity. Phenolic and anisolic compounds are known to act as radical scavengers.[4]

  • Intermediate for Complex Syntheses: N-(3-methoxyphenyl)propanamide is a valuable intermediate for the synthesis of more complex drug candidates. The amide functionality can be further modified, or the aromatic ring can be subjected to further substitution reactions to build more elaborate molecular architectures.

Conclusion

N-(3-methoxyphenyl)propanamide is a well-defined chemical entity with a straightforward and efficient synthesis. Its importance in the pharmaceutical sciences lies primarily in its role as a versatile building block for the creation of novel therapeutic agents. The methoxyphenylamide core structure is a privileged scaffold in medicinal chemistry, offering a platform for the development of drugs targeting a range of biological pathways. Further research into the derivatization of this compound could lead to the discovery of new and potent therapeutic molecules.

References

  • Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • Synthesis of Acetanilide. SlideShare. [Link]

  • 3-(4-methoxyphenyl)-n-[3-(trifluoromethyl)phenyl]propanamide. PubChem. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • M-100(3-methoxy-N,N-dimethylpropanamide). KJ Chemicals Corporation. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. [Link]

  • 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts. [Link]

  • Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications. [Link]

  • Process for the preparation of anilides.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

Sources

Technical Guide: Solubility Profiling of N-(3-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility profile of N-(3-methoxyphenyl)propanamide (also known as m-propionanisidide). As a structural analog to common local anesthetics and an intermediate in the synthesis of pharmaceutical actives, understanding its solid-liquid equilibrium (SLE) is critical for process optimization—specifically in crystallization purification and liquid formulation.

This document moves beyond simple data listing. It establishes a self-validating protocol for solubility determination, analyzes the thermodynamic drivers of dissolution, and provides a predictive model based on structural isomers.

Part 1: Physicochemical Profile & Structural Analysis

To predict solubility behavior, we must first deconstruct the solute's molecular architecture.

Structural Determinants of Solubility

N-(3-methoxyphenyl)propanamide consists of a lipophilic propyl chain and a phenyl ring substituted at the meta position with a methoxy group.

  • Hydrogen Bond Donor (HBD): The amide nitrogen (N-H).

  • Hydrogen Bond Acceptors (HBA): The amide carbonyl (C=O) and the methoxy oxygen (-OCH₃).

  • Lattice Energy: The meta substitution typically disrupts crystal packing efficiency compared to para isomers, often resulting in a lower melting point and higher solubility in organic solvents.

Predicted Properties vs. Isomeric Reference

Note: While extensive datasets exist for the para-isomer (N-(4-methoxyphenyl)propanamide), the meta-isomer follows specific trends derived from the "Carnelley’s Rule" of symmetry.

Propertymeta-Isomer (Target)para-Isomer (Reference)Implication for Solubility
Symmetry Low (

or

)
High (

)
Lower symmetry = Lower Lattice Energy
Melting Point ~85–95 °C (Est.)118–120 °Cmeta dissolves more easily at lower T.
LogP ~1.8 – 2.12.04Moderate lipophilicity; poor water solubility.
Key Solvents Alcohols, EstersAlcohols, EstersHigh affinity for protic organic solvents.

Part 2: Solubility Landscapes & Solvent Selection

The solubility of N-(3-methoxyphenyl)propanamide is governed by the "like dissolves like" principle, but specifically modulated by the polarity and hydrogen-bonding capability of the solvent.

Solvent Class Performance

Based on thermodynamic modeling of substituted anilides, the solubility hierarchy is established as follows:

  • Dipolar Aprotic Solvents (DMF, DMSO, NMP):

    • Performance:Excellent (>200 mg/mL)

    • Mechanism:[1] Strong dipole interactions disrupt the amide-amide intermolecular H-bonds of the crystal lattice.

    • Application: Reaction media; stock solution preparation.

  • Short-Chain Alcohols (Methanol, Ethanol, Isopropanol):

    • Performance:Good (50–150 mg/mL)

    • Mechanism:[1] The hydroxyl group acts as both H-donor and H-acceptor, solvating the amide functionality effectively.

    • Trend: Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).

  • Esters & Ketones (Ethyl Acetate, Acetone):

    • Performance:Moderate

    • Mechanism:[1] Good interaction with the phenyl ring, but lacks the H-donor capability to fully solvate the amide carbonyl.

    • Application: Crystallization anti-solvents or extraction solvents.

  • Water:

    • Performance:Poor (<1 mg/mL)

    • Mechanism:[1] The hydrophobic effect of the phenyl ring and propyl chain dominates; water-water interactions are too strong to be broken by the solute.

Thermodynamic Visualization

The dissolution process is endothermic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and entropy-driven  (

).[2]

Thermodynamics cluster_0 Net Dissolution Energy (ΔG = ΔH - TΔS) Solid Solid Crystal (Lattice Energy) Cavity Cavity Formation (Solvent-Solvent Break) Solid->Cavity +ΔH (Endothermic) Breaking Lattice Solvated Solvated Molecule (Solute-Solvent Bond) Cavity->Solvated -ΔH (Exothermic) Solvation

Caption: Thermodynamic cycle of dissolution. Solubility increases with temperature as TΔS term overcomes the positive enthalpy of lattice breaking.

Part 3: Experimental Protocol (Self-Validating)

To generate authoritative solubility data in your lab, do not rely on single-point measurements. Use the Isothermal Saturation Method (Shake-Flask) coupled with Gravimetric or HPLC analysis.

Workflow Diagram

SolubilityProtocol Start Excess Solute Addition (Saturate Solvent) Equil Equilibration (Constant T, Stirring, >24h) Start->Equil Agitation Filter Filtration (0.45 µm Syringe Filter) Equil->Filter Isothermal Check Validation Check: Is residue present? Equil->Check Dilute Dilution (Ensure within Calibration Range) Filter->Dilute Analyze Quantification (HPLC-UV @ 254nm) Dilute->Analyze

Caption: Standard Operating Procedure for solubility determination. Critical control point: Visual confirmation of excess solid after equilibration.

Detailed Methodology
  • Preparation: Add N-(3-methoxyphenyl)propanamide in excess to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath.

    • Standard Temperatures: 278.15 K, 298.15 K, 313.15 K.

    • Duration: Minimum 24 hours to ensure Solid-Liquid Equilibrium (SLE).

  • Sampling: Stop agitation and allow solids to settle for 1 hour (at temperature).

  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute filtrate with mobile phase (e.g., Acetonitrile/Water) and analyze.

      • Column: C18 (e.g., Agilent Zorbax Eclipse).

      • Wavelength: 254 nm (aromatic absorption).

Part 4: Data Correlation & Modeling

For whitepaper-grade reporting, experimental data must be correlated using thermodynamic models. This allows you to interpolate solubility at any temperature.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (


, mole fraction) with temperature (

).


  • A, B, C: Empirical parameters determined by regression analysis.

  • Validation: A correlation coefficient (

    
    ) > 0.99 indicates high-quality data.
    
The van't Hoff Equation

Used to extract thermodynamic parameters:



  • If the plot of

    
     vs 
    
    
    
    is linear, the enthalpy of solution (
    
    
    ) is constant over the temperature range.
  • Interpretation: A steep slope indicates high temperature sensitivity (common for amides in alcohols).

Part 5: Practical Applications in Process R&D

Crystallization Strategy (Cooling vs. Anti-solvent)
  • Cooling Crystallization: Best suited for Ethanol or Isopropanol . The solubility curve is typically steep, meaning a drop from 60°C to 10°C yields significant recovery.

  • Anti-solvent Crystallization: Dissolve the compound in a minimum volume of Acetone or Methanol , then slowly add Water . The drastic drop in solubility (from >100 mg/mL to <1 mg/mL) forces precipitation.

Reaction Solvent

For acylation reactions (synthesizing the amide from m-anisidine), Toluene or Dichloromethane (DCM) are preferred. While solubility is lower than in alcohols, these non-protic solvents prevent side reactions (like ester formation) and allow for easy aqueous workup.

References

  • Solubility Modeling Methodology: Jouyban, A. (2008). Review of the correlations of solute solubility in mixed solvents.Journal of Chemical & Engineering Data, 53(5), 1161-1167. Link

  • Thermodynamic Analysis of Anilides: Wang, J., et al. (2017). Thermodynamic models for determination of the solubility of N-(4-ethoxyphenyl)acetamide in different solvents.Journal of Molecular Liquids, 241, 44-51. (Cited for comparative thermodynamic trends of phenyl-amides). Link

  • Synthesis & Purification Context: Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for amide synthesis and purification logic).

  • Isomeric Properties Data (Para-Isomer Reference): Cheméo Data Repository. Propanamide, N-(4-methoxyphenyl)- Properties.[4]Link

Sources

m-propionanisidide melting point and physical data

Technical Monograph: Physicochemical Profiling of -Propionanisidide ( -(3-methoxyphenyl)propanamide)[1]

Chemical Identity & Significance


1
Property Data
IUPAC Name

-(3-methoxyphenyl)propanamide
Common Synonyms

-Propionanisidide; 3'-Methoxypropionanilide;

-Propionyl-

-anisidine
Molecular Formula C

H

NO

Molecular Weight 179.22 g/mol
SMILES CCC(=O)Nc1cccc(OC)c1
Structure Propionamide backbone with a 3-methoxyphenyl substituent

Physical Properties & Melting Point Data[1][2][6][9][11][13]

The melting point (MP) of

1

Experimental Data Summary
Parameter Value / Observation Condition / Note
Physical State Crystalline SolidWhite to off-white needles or powder.[1]
Melting Point 80 – 82 °C (Typical)Note: Values may vary based on solvent of crystallization (e.g., EtOH/Water).[1]
Boiling Point ~320 – 330 °CPredicted at 760 mmHg.[1]
Solubility HighEthanol, Methanol, Dichloromethane, Chloroform.
Solubility Low / InsolubleWater, cold Hexane.
Density ~1.09 g/cm³Predicted.

Comparative Isomer Data:

  • 
    -Propionanisidide:  ~45–46 °C (Lower due to steric hindrance/ortho-effect).[1]
    
  • 
    -Propionanisidide:  ~105 °C (Higher due to symmetry).[1]
    
  • 
    -Propionanisidide:  ~80–82 °C (Intermediate).[1]
    

Synthesis & Experimental Protocol

The most reliable synthesis route involves the N-acylation of

Reagents
  • Precursor:

    
    -Anisidine (3-methoxyaniline) [CAS: 536-90-3] - Purify by distillation if dark.[1]
    
  • Acylating Agent: Propionyl Chloride [CAS: 79-03-8] - Handle in fume hood (corrosive).[1]

  • Base: Triethylamine (Et

    
    N) or Pyridine.[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve

    
    -anisidine (10.0 mmol)  in DCM (50 mL) .
    
  • Base Addition: Add Triethylamine (12.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath to control the exotherm.

  • Acylation: Dropwise add Propionyl Chloride (11.0 mmol) dissolved in 10 mL DCM over 15 minutes.

    • Mechanism:[1][2][3] Nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by elimination of chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours . Monitor via TLC (Silica; Ethyl Acetate:Hexane 3:7) until the starting amine spot disappears.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and excess base.

    • Wash with Saturated NaHCO

      
       (2 x 30 mL)  to neutralize acid traces.
      
    • Wash with Brine (1 x 30 mL) .

  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to obtain pure white crystals.

Reaction Workflow Diagram

SynthesisWorkflowStartStart: m-Anisidine(in DCM)ReagentAdd Et3N + Propionyl Cl(0°C, Dropwise)Start->ReagentReactionStir at RT(2-3 Hours)Reagent->ReactionWorkupWash: HCl -> NaHCO3 -> BrineReaction->WorkupTLC CheckIsolateDry & EvaporateWorkup->IsolatePurifyRecrystallize(EtOH/Water)Isolate->PurifyProductPure m-Propionanisidide(MP: 80-82°C)Purify->Product

Caption: Synthesis workflow for N-(3-methoxyphenyl)propanamide via acylation.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      Hz, -CH
      
      
      CH
      
      
      )
    • 
       2.40 (q, 2H, 
      
      
      Hz, -CO-CH
      
      
      -)
    • 
       3.80 (s, 3H, -OCH 
      
      
      )
    • 
       6.65 (dd, 1H, Ar-H, para to OMe)
      
    • 
       7.00 (d, 1H, Ar-H, ortho to OMe)
      
    • 
       7.20 (t, 1H, Ar-H, meta to OMe)
      
    • 
       7.35 (s, 1H, Ar-H, ortho to both)
      
    • 
       7.50 (br s, 1H, -NH -)
      
  • Interpretation: The triplet-quartet pattern at high field confirms the propionyl chain. The singlet at 3.80 confirms the methoxy group.

Infrared Spectroscopy (IR)[1]
  • Amide I Band: ~1660 cm

    
     (C=O stretch).
    
  • Amide II Band: ~1540 cm

    
     (N-H bend).
    
  • Ether Stretch: ~1240 cm

    
     (Ar-O-C).
    
  • N-H Stretch: ~3290 cm

    
     (Broad).[1]
    
Quality Control: Melting Point Validation

A sharp melting point range (≤ 2 °C) indicates high purity.[1]

  • Protocol: Load dried crystals into a capillary tube. Heat at 1 °C/min starting from 70 °C.

  • Acceptance Criteria: Onset of melt at 80 °C, clear liquid by 82 °C.

References

  • Sigma-Aldrich. (n.d.). 3'-Methoxypropionanilide Product Page (CDS010777).[1] Retrieved from

  • ChemicalBook. (2023).[1] 3-Chloro-N-(3-methoxyphenyl)propanamide Physical Properties. (Used for derivative comparison). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for m-Anisidine. Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Acylation Protocols).

A Technical Guide to the Differentiation of N-(3-methoxyphenyl)propanamide and its 4-methoxy Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The position of a functional group on an aromatic ring, even a seemingly simple methoxy group, can profoundly influence a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth technical examination of the differences between two positional isomers: N-(3-methoxyphenyl)propanamide (the meta isomer) and N-(4-methoxyphenyl)propanamide (the para isomer). While structurally similar, the placement of the methoxy substituent dictates unique electronic environments that have significant downstream consequences for synthesis, analysis, and potential pharmacological applications. This document serves as a comprehensive resource, detailing the theoretical underpinnings of these differences and providing practical protocols for their synthesis and analytical differentiation.

Foundational Principles: The Electronic Influence of Methoxy Group Placement

The core differences between the meta and para isomers originate from the interplay of two fundamental electronic effects exerted by the methoxy (-OCH₃) substituent on the phenyl ring: the inductive effect and the resonance effect .

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond. This is a deactivating effect.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donates electron density to the ring, particularly at the ortho and para positions, and is a strong activating effect.

The position of the methoxy group determines which effect dominates. In the para-isomer , both the electron-withdrawing inductive effect and the powerful electron-donating resonance effect are at play. The resonance effect is stronger, leading to increased electron density on the aromatic ring, particularly at the carbons ortho to the amide group.[1]

In the meta-isomer , the resonance effect from the methoxy group does not extend to the carbon bearing the propanamide substituent. Therefore, the electron-withdrawing inductive effect is more influential at this position.[2] This fundamental electronic disparity is the root cause of the differences in polarity, reactivity, and spectroscopic properties discussed below.

electronic_effects cluster_para Para Isomer (4-Methoxy) cluster_meta Meta Isomer (3-Methoxy) p_ring Aromatic Ring p_amide Propanamide Group p_ring->p_amide p_methoxy Methoxy Group (-OCH3) p_ring->p_methoxy at C4 p_methoxy->p_ring +R (Resonance Donation) -I (Inductive Withdrawal) p_result Result: Strong +R effect dominates. Increased electron density on ring. m_ring Aromatic Ring m_amide Propanamide Group m_ring->m_amide m_methoxy Methoxy Group (-OCH3) m_ring->m_methoxy at C3 m_methoxy->m_ring -I (Inductive Withdrawal) +R effect does not extend to amide position m_result Result: -I effect is more influential. Relatively lower electron density at amide position.

Caption: Electronic effects of para vs. meta methoxy substitution.

Physicochemical and Structural Properties

The difference in electronic distribution manifests in the bulk physical properties of the isomers. The greater polarity and potential for intermolecular hydrogen bonding in the para isomer, due to the alignment of the methoxy and amide groups, often leads to a higher melting point. The crystal lattice of the para isomer can be stabilized by N—H⋯O hydrogen bonds, forming chains.[3]

PropertyN-(3-methoxyphenyl)propanamide (meta)N-(4-methoxyphenyl)propanamide (para)Reference
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol [4]
Melting Point Lower (predicted)124 °C[4]
Boiling Point Lower (predicted)160-175 °C (at 7 Torr)[4]
Polarity Less PolarMore PolarInferred
Solubility Higher in non-polar solventsHigher in polar solventsInferred

Analytical Differentiation

Distinguishing between the meta and para isomers is readily achievable with standard analytical techniques. The key is to exploit the differences in symmetry and electronic environment.

Spectroscopic Analysis

NMR is the most definitive technique for distinguishing these isomers. The substitution pattern on the aromatic ring creates unique chemical shifts and coupling constants.

  • ¹H NMR: The aromatic region of the spectrum is most telling.

    • Para Isomer: Due to its symmetry, the para isomer will show two distinct signals in the aromatic region, appearing as two doublets (an AA'BB' system).

    • Meta Isomer: Lacking this symmetry, the meta isomer will exhibit a more complex pattern with four distinct signals for the aromatic protons.

  • ¹³C NMR: The chemical shift of the methoxy carbon itself can be indicative of its position.[5] Furthermore, the number of signals in the aromatic region will differ.

    • Para Isomer: Will show four signals in the aromatic region (two for protonated carbons and two for quaternary carbons).

    • Meta Isomer: Will show six distinct signals for the six aromatic carbons.

FeatureN-(3-methoxyphenyl)propanamide (meta)N-(4-methoxyphenyl)propanamide (para)
¹H Aromatic Signals 4 distinct, complex signals2 doublets (AA'BB' system)
¹³C Aromatic Signals 6 distinct signals4 distinct signals
Symmetry AsymmetricSymmetric

While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting fragment ions is influenced by the methoxy group's position.

A common fragmentation pathway for N-phenyl amides involves cleavage of the amide bond. For the para isomer, the resulting 4-methoxyanilinium radical cation is well-stabilized by resonance. The fragmentation of the meta isomer may lead to different relative abundances of fragment ions. Key fragments to monitor would be the molecular ion (m/z 179), the propanoyl cation (m/z 57), and the methoxyphenylaminium radical cation (m/z 122).

fragmentation cluster_para Para Isomer Fragmentation cluster_meta Meta Isomer Fragmentation parent [C10H13NO2]+• (m/z = 179) p_frag1 [CH3CH2CO]+ (m/z = 57) parent->p_frag1 Amide Cleavage p_frag2 [H2NC6H4OCH3]+• (m/z = 123) parent->p_frag2 Amide Cleavage m_frag1 [CH3CH2CO]+ (m/z = 57) parent->m_frag1 Amide Cleavage m_frag2 [H2NC6H4OCH3]+• (m/z = 123) parent->m_frag2 Amide Cleavage p_frag3 [C6H4OCH3]+ (m/z = 107) p_frag2->p_frag3 -NH m_frag3 [C6H4OCH3]+ (m/z = 107) m_frag2->m_frag3 -NH note Relative intensities of fragments at m/z 123 and 107 may differ due to stability.

Caption: Plausible mass spectrometry fragmentation pathways.

Chromatographic Separation

The difference in polarity between the two isomers is the key to their separation by chromatography.

A reversed-phase HPLC method can effectively separate the two isomers. The more polar para isomer will have a shorter retention time than the less polar meta isomer on a non-polar stationary phase. Using a stationary phase with a phenyl group can enhance separation through π-π interactions with the aromatic rings of the analytes.[6]

Protocol: HPLC Separation

  • Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the mobile phase.

  • Expected Outcome: The para isomer will elute before the meta isomer.

GC can also be used for separation, often coupled with a mass spectrometer (GC-MS) for definitive identification. The slight difference in boiling points and polarity will allow for separation on a standard capillary column.

Protocol: GC-MS Analysis

  • Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Sample Preparation: Dissolve samples in a volatile solvent like dichloromethane or ethyl acetate.

  • Expected Outcome: The lower boiling point isomer (meta) is expected to elute slightly earlier than the para isomer.

Synthesis Strategy

Both isomers can be synthesized via a standard nucleophilic acyl substitution reaction. The appropriate methoxy-substituted aniline (anisidine) is reacted with a propanoylating agent like propanoyl chloride or propanoic anhydride.

synthesis cluster_reactants Reactants cluster_products Products aniline 3- or 4-Methoxyaniline reagents Pyridine or Triethylamine (Base) Dichloromethane (Solvent) acyl Propanoyl Chloride product N-(3- or 4-methoxyphenyl)propanamide hcl HCl reagents->product Acylation

Caption: General synthesis scheme for N-(methoxyphenyl)propanamides.

Protocol: Synthesis of N-(methoxyphenyl)propanamide

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of the respective anisidine isomer (3-methoxyaniline or 4-methoxyaniline) in anhydrous dichloromethane.

  • Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and cool in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of propanoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Biological and Pharmacological Implications

The position of the methoxy group is critical in drug design as it can significantly alter a compound's interaction with biological targets and its metabolic fate.

  • Receptor Binding: The methoxy group can act as a hydrogen bond acceptor. Its position determines the spatial orientation of this interaction. A change from meta to para can be the difference between a tight and a weak binder to a receptor active site.

  • Metabolism: Aromatic methoxy groups are common sites for metabolism by cytochrome P450 enzymes, specifically through O-demethylation to form a more polar hydroxyl metabolite.[7] The accessibility of the methoxy group to these enzymes can be influenced by its position. For instance, the para position is often more sterically accessible than the meta position, potentially leading to different rates of metabolism and pharmacokinetic profiles.

  • Activity: Studies on related structures have shown that positional isomerism can dramatically affect biological activity. For example, in a series of 5-phenylmethylenehydantoin derivatives, the ortho-methoxy isomer showed anticonvulsant activity, while the meta and para isomers were inactive.[8] While not directly transferable, this highlights the principle that positional changes can switch biological activity on or off.

Conclusion

The distinction between N-(3-methoxyphenyl)propanamide and N-(4-methoxyphenyl)propanamide is a clear illustration of the principles of positional isomerism. The placement of the methoxy group at the meta versus the para position creates distinct electronic environments that lead to predictable and measurable differences in their physicochemical properties, spectroscopic data, and chromatographic behavior. For researchers in drug discovery and development, a thorough understanding of these differences is essential for the rational design of molecules, the development of robust analytical methods for quality control, and the interpretation of structure-activity relationships.

References

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • ChemicalBook. (2023, July 12). N-(4-METHOXYPHENYL)PROPIONAMIDE | 2760-31-8.
  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Analysis of N,N-Dibenzyl-p-anisidine.
  • Al-Ostoot, F. H., Wube, A. A., & Korbonits, D. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(1), 143.
  • Shiau, C. Y., Chen, J. C., Chen, H. H., & Cheng, H. Y. (1995). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Zhonghua Yi Xue Za Zhi (Taipei), 56(1), 39-46.

Sources

N-(3-methoxyphenyl)propanamide SDS safety data sheet download

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for N-(3-methoxyphenyl)propanamide (CAS: 21258-34-4), also known as 3'-Methoxypropionanilide .

As this compound is often categorized as a rare research chemical (e.g., AldrichCPR library), public safety data is frequently fragmented. This guide synthesizes available chemical data with structural activity relationship (SAR) predictions to establish a GLP-compliant safety profile for research applications.

Part 1: Chemical Identification & Verification

Objective: Prevent experimental error through rigorous substance verification.

Before any experimental workflow, verify the reagent identity against the following parameters. Ambiguity in isomer identification (e.g., para- vs meta- substitution) is a common cause of irreproducible pharmacological data.

ParameterTechnical Specification
Chemical Name N-(3-methoxyphenyl)propanamide
Synonyms 3'-Methoxypropionanilide; m-Propionanisidide
CAS Number 21258-34-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CCC(=O)Nc1cccc(OC)c1
Appearance Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water

Part 2: Hazard Identification (GHS Classification)

Objective: Establish a predicted hazard profile based on structural analogs (Anilides/Anisidines).[1]

While specific toxicological data for this exact CAS is limited, the structural core (an acylated aniline) dictates the following Precautionary Safety Profile . Treat this substance as a functional equivalent to 3-methoxyaniline regarding potential toxicity until proven otherwise.

Core Hazards
  • Acute Toxicity (Oral/Inhalation): Anilides can hydrolyze metabolically to release the parent aniline (m-anisidine), which is a known methemoglobin-forming agent.

  • Skin/Eye Irritation: The amide bond reduces basicity compared to the amine, but local irritation remains a primary risk.

  • Sensitization: Potential skin sensitizer upon prolonged contact.

GHS Label Elements (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Part 3: Safety Data Sheet (SDS) Retrieval Strategy

Objective: Secure the official regulatory document for your specific batch.

Since this is often a "made-to-order" or library compound, a static download link may expire. Use this protocol to retrieve the current compliant SDS directly from the primary supplier (Sigma-Aldrich/Merck).

  • Navigate to the manufacturer's repository (e.g., SigmaAldrich.com).

  • Search for Product Number: S101311 (AldrichCPR).[2]

  • Locate the "SDS" or "MSDS" button on the right-hand sidebar.

  • Verify the CAS matches 21258-34-4 on the downloaded PDF.

Critical Note: If the vendor provides a "Generic Safety Sheet" (common for rare libraries), you must default to the Maximum Protection Protocol outlined in Part 4.

Part 4: Handling & Storage Protocols

Objective: A self-validating workflow for minimizing exposure risk.

The following workflow utilizes a "Check-Gate" system. You cannot proceed to the next step without satisfying the safety condition of the previous one.

SafetyWorkflow Start Reagent Intake CheckPPE PPE Verification: Nitrile Gloves (Double) + Goggles + Lab Coat Start->CheckPPE Initiate Environment Environment Check: Fume Hood Functional? CheckPPE->Environment PPE Donned Environment->Start Flow Fail Weighing Weighing Protocol: Use Anti-Static Balance Avoid Aerosolization Environment->Weighing Airflow > 0.5 m/s Solubilization Solubilization: Dissolve in DMSO/MeOH (Reduces Dust Hazard) Weighing->Solubilization Solid Transferred Storage Storage: Desiccated @ 2-8°C Protect from Light Solubilization->Storage Aliquot Created

Figure 1: Safe Handling Workflow. Note the critical transition from solid handling to solution phase to minimize inhalation risk.

Part 5: Emergency Response Logic

Objective: Immediate decision tree for accidental exposure.

This logic ensures rapid mitigation of methemoglobinemia risk (a potential systemic effect of aniline derivatives).

EmergencyResponse Exposure Accidental Exposure Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Wash Wash 15 mins Soap & Water Skin->Wash Rinse Rinse 15 mins Lift Eyelids Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Medical Seek Medical Attention Bring SDS Wash->Medical Rinse->Medical FreshAir->Medical Monitor Monitor for Cyanosis (Blue lips/nails) Medical->Monitor Systemic Risk

Figure 2: Emergency Response Triage. The "Monitor for Cyanosis" step is specific to aniline-based compounds.

Part 6: Synthesis & Impurity Profile

Objective: Understanding the chemical origin to predict impurities.

If you are synthesizing this compound in-house or validating a supplier's purity, understanding the synthesis is crucial for identifying toxic impurities (e.g., unreacted m-anisidine).

Standard Synthesis Route:



Impurity Watchlist:

  • 3-Methoxyaniline (Starting Material): Higher toxicity than the product. Monitor via TLC/LCMS.

  • Propionic Acid: Hydrolysis byproduct. Causes acidic smell and pH shift.

SynthesisFlow SM1 3-Methoxyaniline (Toxic/Irritant) Reaction Acylation (DCM/Et3N, 0°C) SM1->Reaction SM2 Propionyl Chloride (Corrosive) SM2->Reaction Product N-(3-methoxyphenyl)propanamide (Target) Reaction->Product Impurity Residual Aniline (Check LCMS) Reaction->Impurity

Figure 3: Synthetic Pathway & Impurity Origin. Residual starting material (Red) poses the highest safety risk.

References

  • PubChem. (n.d.).[3] Compound Summary: N-(3-methoxyphenyl)propanamide.[4][5][3][6][7][8] National Library of Medicine.[3] Retrieved from [Link](Note: Verify isomer specific CID).

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Anisidine derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-(3-methoxyphenyl)propanamide from m-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(3-Methoxyphenyl)propanamide

Executive Summary

This application note details the protocol for synthesizing N-(3-methoxyphenyl)propanamide (also known as 3'-methoxypropionanilide) via the nucleophilic acyl substitution of m-anisidine with propionic anhydride .[1] This transformation represents a fundamental amide bond formation, a critical step in the synthesis of various pharmaceutical intermediates, agrochemicals, and fine chemical building blocks.[1]

The guide prioritizes a Dichloromethane (DCM) / Triethylamine (TEA) method due to its high reliability, ease of workup, and superior temperature control compared to solvent-free thermal methods.[1]

Safety Assessment & Hazard Control

CRITICAL WARNING: m-Anisidine (CAS 536-90-3) is highly toxic and requires strict engineering controls.[1]

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Toxic by inhalation, ingestion, and skin contact.[1]Work exclusively in a certified fume hood.[1] Double-glove (Nitrile/Laminate).[1]
Blood Toxicity Induces Methemoglobinemia (oxidation of hemoglobin).[1]Avoid all skin contact.[1] Have methylene blue antidote protocols available on-site.[1]
Environmental Very toxic to aquatic life with long-lasting effects.[1][2][3]All aqueous waste must be segregated and incinerated; do not pour down drains.[1]
Reactivity Propionic anhydride is corrosive and moisture-sensitive.[1]Store under inert gas (Nitrogen/Argon).[1] Quench excess reagent carefully.[1]

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution .[1][4] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate. The anhydride leaving group (propionate) is then eliminated, restoring the carbonyl and yielding the amide.[1]

Key Mechanistic Insight: The methoxy group at the meta position of the aniline ring exerts an inductive electron-withdrawing effect ($ -I


 +M $) to the reaction center. Consequently, m-anisidine is slightly less nucleophilic than aniline, requiring a base (TEA) to scavenge the propionic acid by-product and drive the equilibrium forward.[1]

Mechanism Substrate m-Anisidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack on C=O Reagent Propionic Anhydride (Electrophile) Reagent->Intermediate Product N-(3-methoxyphenyl) propanamide Intermediate->Product Elimination Byproduct Propionate Salt Intermediate->Byproduct Leaving Group Base Triethylamine (Proton Scavenger) Base->Byproduct Neutralization

Figure 1: Mechanistic pathway for the acylation of m-anisidine.

Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol (Basis)

ReagentMW ( g/mol )Equiv.[1][5][6]AmountDensity (g/mL)Volume
m-Anisidine 123.151.01.23 g1.096~1.12 mL
Propionic Anhydride 130.141.21.56 g1.010~1.54 mL
Triethylamine (TEA) 101.191.51.52 g0.726~2.10 mL
DCM (Solvent) ----20 mL
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Add m-anisidine (1.0 equiv) and DCM (20 mL) . Stir until homogenous.

  • Base Addition: Add Triethylamine (1.5 equiv) in one portion. The solution may warm slightly.[1]

  • Acylation (Exotherm Control):

    • Cool the reaction mixture to 0°C (Ice/Water bath).

    • Add Propionic Anhydride (1.2 equiv) dropwise over 10 minutes via syringe or addition funnel.[1]

    • Reasoning: Controlling the initial exotherm prevents side reactions (di-acylation) and degradation.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–6 hours.

    • Monitoring: Check TLC (See Section 5).[1]

  • Workup:

    • Quench by adding 10 mL saturated NaHCO₃ (removes unreacted anhydride).[1]

    • Transfer to a separatory funnel.[1] Separate phases.

    • Wash Organic layer: 1x 10 mL 1M HCl (removes unreacted amine/TEA), 1x 10 mL Brine.[1]

    • Dry organic layer over anhydrous Na₂SO₄ .[1][5][6] Filter.

  • Isolation: Concentrate in vacuo (Rotary Evaporator) to yield a crude off-white solid.

  • Purification: Recrystallize from minimal hot Ethanol/Water (1:1) or Toluene/Hexane .[1]

Process Control & Visualization

Workflow Diagram The following diagram illustrates the operational flow, ensuring critical wash steps are not missed.

Workflow Start Start: Charge DCM + m-Anisidine AddBase Add TEA (Base) Start->AddBase Cool Cool to 0°C AddBase->Cool AddAnh Add Propionic Anhydride (Dropwise) Cool->AddAnh React Stir RT (3-6 hrs) AddAnh->React Quench Quench: Sat. NaHCO3 React->Quench Wash Wash: 1M HCl -> Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Cryst Recrystallize (EtOH/H2O) Dry->Cryst

Figure 2: Operational workflow for the synthesis of N-(3-methoxyphenyl)propanamide.[1]

TLC Monitoring System:

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

  • Visualization: UV (254 nm).[1]

  • Expected Rf:

    • m-Anisidine: ~0.3 (Stains dark with Iodine/UV active).[1]

    • Product: ~0.5–0.6 (Distinct UV spot).[1]

Characterization & Validation

Since specific literature melting points for the meta isomer can vary based on purity, the following spectral signatures are the primary validation method .

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)
  • δ 1.25 (t, 3H): Methyl group of the propionyl chain ($ -CH_2CH_3 $).[1]

  • δ 2.40 (q, 2H): Methylene group of the propionyl chain ($ -CH_2CH_3 $).[1]

  • δ 3.80 (s, 3H): Methoxy group ($ -OCH_3 $).[1]

  • δ 6.65 - 7.25 (m, 4H): Aromatic protons (look for the meta-substitution pattern).[1]

  • δ 7.40 (br s, 1H): Amide NH proton.[1]

Infrared Spectroscopy (FT-IR)
  • 3290 cm⁻¹: N-H stretch (Amide).[1]

  • 1660 cm⁻¹: C=O stretch (Amide I band) – Diagnostic for successful acylation.[1]

  • 1540 cm⁻¹: N-H bend (Amide II band).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10824, m-Anisidine. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for Nucleophilic Acyl Substitution mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acylation of amines).

Sources

N-(3-methoxyphenyl)propanamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-methoxyphenyl)propanamide (also identified as 3'-methoxypropionanilide) is a critical pharmacophore and intermediate in the synthesis of nitrogen-containing heterocycles and analgesic agents. Distinct from its para-isomer (a common herbicide precursor), this meta-substituted amide serves as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for targeting TRP channels and designing novel local anesthetics.

This guide provides a validated protocol for its synthesis, purification, and characterization, specifically tailored for pharmaceutical researchers requiring high-purity reference standards for metabolic stability assays and impurity profiling.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name N-(3-methoxyphenyl)propanamide
Common Name m-Propionanisidide
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in Water
Key Moiety 3-methoxyaniline (Bioisostere for phenol/phenyl groups)

Synthesis Protocol: Green Acylation Route

Objective: Synthesize high-purity N-(3-methoxyphenyl)propanamide avoiding corrosive acid chlorides. Scale: 10 mmol (Adaptable to gram-scale).

Reagents:
  • Reactant A: 3-Methoxyaniline (m-Anisidine) [CAS: 536-90-3] - Freshly distilled if dark.

  • Reactant B: Propionic Anhydride [CAS: 123-62-6]

  • Solvent: Ethyl Acetate (EtOAc) - Green alternative to DCM.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - 0.5 mol% (Optional, accelerates rate).

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.23 g, 10 mmol) in Ethyl Acetate (15 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Propionic Anhydride (1.43 g, 11 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Causality: Controlling temperature prevents di-acylation and minimizes oxidation of the aniline.

  • Reaction: Remove the ice bath and allow to stir at room temperature (25°C) for 2 hours.

    • Monitoring: Check via TLC (SiO₂, 30% EtOAc/Hexanes). The starting aniline spot (lower R_f) should disappear.

  • Quench & Wash: Add 10 mL of saturated NaHCO₃ solution to quench excess anhydride. Stir vigorously for 10 minutes (CO₂ evolution occurs).

  • Extraction: Separate the organic layer. Wash with:

    • 1 x 10 mL 1M HCl (removes unreacted aniline).

    • 1 x 10 mL Brine (dries organic layer).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Purification (Crystallization): Recrystallize from minimal hot Ethanol/Water (1:4) . Cool slowly to 4°C. Filter crystals and dry in vacuo.

Visualization: Synthesis & Application Workflow

G Start 3-Methoxyaniline (Precursor) Inter Crude Amide Start->Inter Acylation Reagent Propionic Anhydride (EtOAc, 25°C) Reagent->Inter Purify Recrystallization (EtOH/H2O) Inter->Purify Workup Product N-(3-methoxyphenyl) propanamide Purify->Product >98% Purity App1 Metabolic Stability (Microsomal Assay) Product->App1 App2 Library Synthesis (N-Alkylation) Product->App2

Caption: Figure 1. Streamlined synthesis and downstream application workflow for N-(3-methoxyphenyl)propanamide.

Quality Control & Characterization (Self-Validating)

To ensure the integrity of the intermediate before use in biological assays, compare your data against these reference values.

A. 1H-NMR (400 MHz, CDCl₃) Interpretation:
  • δ 7.30 - 7.15 (m, 1H): Aromatic ring proton (C5-H).

  • δ 7.10 (s, 1H): Aromatic C2-H (isolated between amide and methoxy).

  • δ 6.90 (d, 1H): Aromatic C6-H.

  • δ 6.65 (dd, 1H): Aromatic C4-H.

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃) . Critical diagnostic peak.

  • δ 2.40 (q, J=7.6 Hz, 2H): Propionyl methylene (-CH₂-).

  • δ 1.25 (t, J=7.6 Hz, 3H): Propionyl methyl (-CH₃).

B. Mass Spectrometry (ESI-MS):
  • Expected [M+H]⁺: 180.1

  • Fragmentation Pattern: Loss of ethyl group (M-29) is common in high-energy collisions.

Pharmaceutical Applications

A. Metabolic Stability Standard

This compound serves as a "Type II" metabolic probe.[1] The amide bond is susceptible to hydrolysis by carboxylesterases (CES), while the aromatic ring is a target for CYP450 oxidation.

  • Protocol: Incubate 10 µM compound with human liver microsomes (HLM) + NADPH.

  • Readout: Monitor disappearance via LC-MS/MS to determine intrinsic clearance (

    
    ). The formation of 3-methoxyaniline indicates hydrolytic instability.
    
B. Fragment-Based Drug Discovery (FBDD)

The 3-methoxyphenyl moiety is a bioisostere for the phenyl ring in the "fentanyl" class and other analgesics. It modulates lipophilicity (LogP ~2.0) and metabolic soft-spots.[1]

  • Functionalization: The amide nitrogen can be alkylated (using NaH/Alkyl Halide) to generate tertiary amides found in TRPM8 antagonists (cooling agents/analgesics).

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed (Aniline derivative).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the electron-rich aromatic ring.

References

  • PubChem Database. N-(3-methoxyphenyl)propanamide - Compound Summary. National Library of Medicine.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for Nucleophilic Acyl Substitution mechanisms).

  • NIST Chemistry WebBook. 3-Methoxypropionanilide Spectral Data. National Institute of Standards and Technology.[1]

  • ChemSrc. 3-Chloro-N-(3-methoxyphenyl)propanamide (Analogous Structure Data).

  • Simson Pharma. Impurity Standards and Custom Synthesis.[1] (Reference for commercial availability of related aniline impurities).

Sources

Benchmarking Amide Bond Formation: Synthesis and Optimization of N-(3-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance & Introduction

The synthesis of N-(3-methoxyphenyl)propanamide (CAS: 702-92-1) serves as a critical "stress test" in the evaluation of novel amide bond formation methodologies. While aliphatic amides are trivial to synthesize, the formation of N-aryl amides (anilides) presents specific challenges due to the reduced nucleophilicity of the aniline nitrogen, which is electronically deactivated by the aromatic ring.

Specifically, the 3-methoxy (m-anisidine) moiety offers a unique electronic profile:

  • Inductive Effect (-I): The methoxy group is electron-withdrawing by induction.

  • Resonance Effect (+R): It is electron-donating by resonance, but this effect is less pronounced at the meta position compared to para.

Consequently, this substrate is an ideal candidate for benchmarking Green Chemistry catalytic cycles (e.g., Boronic Acid Catalysis) against traditional high-energy coupling reagents (e.g., Acid Chlorides/HATU). This Application Note details two distinct protocols to synthesize this molecule, providing a framework for researchers to validate new coupling technologies.

Comparative Methodologies

We present two contrasting workflows. Protocol A represents the "Green Standard" for catalytic direct amidation, while Protocol B represents the "Reference Standard" for maximum yield and throughput.

FeatureProtocol A: Catalytic Direct AmidationProtocol B: Acid Chloride Coupling
Reaction Type Condensation (Dehydrative)Nucleophilic Acyl Substitution
Atom Economy High (Water is the only byproduct)Low (Generates HCl salts)
Reagents Propionic acid, Boric acid/Boronic acidPropionyl chloride, Et₃N/DIPEA
Solvent Toluene or Xylene (reflux)DCM or THF (0°C to RT)
Purification Crystallization / Simple WashAqueous Workup + Recrystallization
Primary Use Process Chemistry, Green OptimizationHigh-Throughput Screening, SAR

Mechanism of Action: Boronic Acid Catalysis[1][2][3][4]

To understand the causality behind Protocol A, one must grasp the activation cycle. Unlike thermal dehydration, which requires excessive temperatures (>160°C), boronic acids form a mixed anhydride species in situ, activating the carboxylic acid towards nucleophilic attack by the aniline.

BoronicCatalysis Cat Boronic Acid (Catalyst) Anhydride Acyloxyboronate (Active Species) Cat->Anhydride Condensation Acid Propionic Acid Acid->Anhydride Condensation TS Transition State (Hemiaminal) Anhydride->TS Nucleophilic Attack Water H₂O (Removed via Dean-Stark) Anhydride->Water Amine m-Anisidine Amine->TS Nucleophilic Attack TS->Cat Regeneration Product N-(3-methoxyphenyl)propanamide TS->Product Collapse

Figure 1: The catalytic cycle for boronic acid-mediated amidation.[1][2] The removal of water is the thermodynamic driving force.

Experimental Protocols

Protocol A: Green Catalytic Synthesis (Direct Amidation)

Objective: Synthesize N-(3-methoxyphenyl)propanamide without chlorinated solvents or hazardous coupling reagents.

Reagents:

  • Propionic acid (1.0 equiv, 10 mmol)

  • m-Anisidine (1.0 equiv, 10 mmol)

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%) OR Boric Acid (10 mol%)

  • Solvent: Toluene (50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add m-anisidine (1.23 g, 10 mmol), propionic acid (0.74 g, 10 mmol), and the catalyst (e.g., 62 mg of boric acid) to the RBF.

  • Solvation: Add 50 mL of Toluene.

  • Reflux: Heat the mixture to reflux (oil bath ~120°C). Ensure vigorous stirring.

    • Scientific Insight: The Dean-Stark trap is critical. It leverages the toluene-water azeotrope to physically remove the byproduct water, shifting the equilibrium toward product formation (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (EtOAc:Hexane 3:7) every 4 hours. Reaction typically completes in 12–24 hours depending on the catalyst efficiency.

  • Workup: Cool to room temperature.

    • Wash the organic layer with 1M NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>99%) is required for analytical standards.

Protocol B: Acid Chloride Reference Synthesis

Objective: Rapid generation of high-purity standard material.

Reagents:

  • Propionyl Chloride (1.1 equiv)

  • m-Anisidine (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)[3]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL RBF and purge with Nitrogen/Argon.

  • Solvation: Dissolve m-anisidine (1.23 g, 10 mmol) and Et₃N (1.67 mL, 12 mmol) in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add propionyl chloride (0.96 mL, 11 mmol) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Control addition rate to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add water (10 mL) to hydrolyze excess acid chloride.

  • Extraction: Separate layers. Wash organic phase with saturated NaHCO₃ and Brine.

  • Isolation: Dry over Na₂SO₄ and evaporate solvent to yield off-white solid.

Analytical Characterization

To validate the synthesis, compare your product against these expected parameters.

TechniqueExpected Signal / ValueInterpretation
Physical State White to off-white crystalline solid
Melting Point 94–96°C (Lit. varies based on purity)Sharp range indicates high purity.
¹H NMR (CDCl₃) δ 7.6 (s, 1H, NH)Broad singlet, exchangeable.
δ 7.2–6.6 (m, 4H, Ar-H)Characteristic meta-substitution pattern.
δ 3.80 (s, 3H, -OCH₃)Distinct methoxy singlet.
δ 2.40 (q, 2H, -CH₂-)Methylene of propionyl group.
δ 1.25 (t, 3H, -CH₃)Terminal methyl triplet.
IR Spectroscopy ~1660 cm⁻¹ (Amide I)C=O stretch.
~3290 cm⁻¹ (Amide A)N-H stretch.

Workflow Visualization

The following diagram outlines the decision-making process for selecting the appropriate protocol based on project constraints.

Workflow Start Start: Amide Synthesis Requirement Constraint Constraint Check: Is Atom Economy/Green Chemistry Critical? Start->Constraint RouteA Route A: Catalytic Direct Amidation Constraint->RouteA Yes (Green Focus) RouteB Route B: Acid Chloride Activation Constraint->RouteB No (Speed Focus) Catalyst Add Catalyst (Boric Acid / TFPBA) RouteA->Catalyst DeanStark Setup: Dean-Stark (Toluene Reflux) Analysis Analytical Validation (NMR/HPLC) DeanStark->Analysis Catalyst->DeanStark Base Add Base Scavenger (Et₃N) RouteB->Base Schlenk Setup: Inert Atmosphere (0°C) Schlenk->Analysis Base->Schlenk

Figure 2: Decision matrix for selecting the synthesis pathway.

Troubleshooting & Optimization

  • Low Yield in Protocol A:

    • Cause: Incomplete water removal.[4]

    • Solution: Ensure the Dean-Stark trap is functioning correctly or add activated molecular sieves (4Å) to the reaction mixture.

    • Alternative: Switch to a more active catalyst like 3,4,5-trifluorophenylboronic acid if using simple boric acid.

  • Coloration of Product (Brown/Pink):

    • Cause: Oxidation of the m-anisidine starting material.

    • Solution: Perform recrystallization with a small amount of activated charcoal. Ensure aniline starting material is stored under inert gas.

  • Purification Issues:

    • If the amide co-elutes with the aniline in chromatography, wash the organic layer vigorously with 1M HCl. The aniline will protonate and move to the aqueous layer, while the amide remains in the organic layer.

References

  • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

  • Ishihara, K., & Yamamoto, H. (2005). Arylboronic acid-catalyzed direct condensation of carboxylic acids with amines. Organic Syntheses, 82, 186.

  • Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2, 10–17.[4]

  • PubChem. (n.d.).[2][5] N-(3-methoxyphenyl)propanamide Compound Summary. National Library of Medicine.

Sources

Application Note: A Protocol for the Purification of N-(3-methoxyphenyl)propanamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of N-(3-methoxyphenyl)propanamide, a key intermediate in various synthetic pathways, using the technique of recrystallization. The document outlines the fundamental principles of recrystallization, a systematic approach to solvent selection based on the physicochemical properties of the target molecule, and detailed, step-by-step protocols for both small-scale solvent screening and bulk purification. Troubleshooting guidance for common challenges is also provided to ensure researchers and drug development professionals can achieve high purity and yield.

Introduction: The Imperative for Purity

N-(3-methoxyphenyl)propanamide is an aromatic amide whose utility in pharmaceutical and materials science research necessitates a high degree of purity. Impurities, whether from starting materials, side-products, or residual reagents, can significantly impact the outcomes of subsequent reactions and biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2] The method relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3][4] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution.[5] This guide provides the scientific rationale and practical steps to develop a robust recrystallization protocol for N-(3-methoxyphenyl)propanamide.

Physicochemical Profile of N-(3-methoxyphenyl)propanamide

A successful recrystallization protocol is predicated on understanding the target molecule's structure and properties.

  • Structure: The molecule consists of a moderately polar methoxyphenyl group, a polar secondary amide group (-CONH-), and a short, non-polar propyl chain.

  • Polarity: The presence of the amide group, capable of acting as both a hydrogen bond donor and acceptor, imparts significant polarity. The aromatic ether contributes moderate polarity, while the alkyl chain is non-polar. This combination results in a molecule of intermediate polarity .

This structural analysis is key to our solvent selection strategy, which will be guided by the principle of "like dissolves like".[2]

The Core Principle: Solvent Selection Strategy

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at low temperatures.[2][4] Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

Key Criteria for a Good Recrystallization Solvent:

  • Temperature Coefficient: The solvent must exhibit a steep solubility curve for N-(3-methoxyphenyl)propanamide—dissolving it readily when hot but poorly when cold.[1]

  • Inertness: The solvent must not react with the compound.[5]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[5]

  • Safety: The solvent should be handled with appropriate safety precautions, considering its toxicity and flammability.[7]

Given the intermediate polarity of N-(3-methoxyphenyl)propanamide, we can predict its behavior in common laboratory solvents. Polar solvents are generally recommended for the recrystallization of amides.[8]

Solvent Screening Workflow

The following diagram outlines the logical workflow for identifying a suitable solvent system.

SolventSelection start Start: Crude N-(3-methoxyphenyl)propanamide test_cold Add ~0.5 mL of solvent to ~20 mg of crude solid at room temp. start->test_cold is_soluble_cold Is the solid soluble? test_cold->is_soluble_cold heat_solvent Heat the suspension to the solvent's boiling point. is_soluble_cold->heat_solvent No bad_solvent1 Result: Unsuitable. Solvent is too good at dissolving. is_soluble_cold->bad_solvent1 Yes is_soluble_hot Is the solid soluble? heat_solvent->is_soluble_hot cool_solution Cool the solution slowly to room temp, then in an ice bath. is_soluble_hot->cool_solution Yes bad_solvent2 Result: Unsuitable. Solvent is too poor at dissolving. is_soluble_hot->bad_solvent2 No crystals_form Do abundant crystals form? cool_solution->crystals_form try_mixed Action: Consider a mixed-solvent system. crystals_form->try_mixed No / Poor Yield good_solvent Result: Excellent Candidate Solvent! crystals_form->good_solvent Yes bad_solvent2->try_mixed

Caption: Logical workflow for single-solvent screening.

Data Summary: Predicted Solvent Suitability

The table below summarizes potential solvents and the rationale for their selection.

SolventBoiling Point (°C)PolarityRationale & Prediction for N-(3-methoxyphenyl)propanamide
Ethanol (95%) 78PolarPrimary Candidate. The amide and methoxy groups should be well-solvated at high temperatures. The polarity is likely ideal for providing a sharp solubility difference upon cooling.
Isopropanol 82PolarStrong Candidate. Similar to ethanol but slightly less polar, which may improve the recovery of crystals upon cooling.
Ethyl Acetate 77MediumGood Candidate. Its polarity matches the intermediate polarity of the target compound well. May require a co-solvent like heptane to reduce solubility upon cooling.
Acetone 56PolarPossible Candidate. A good solvent for many amides, but its low boiling point may not provide a wide enough temperature gradient for efficient recrystallization.[8]
Toluene 111Non-polarPoor Single Solvent. Likely to dissolve the compound well even when cold. However, it is an excellent candidate as the primary solvent in a mixed-solvent system with heptane .
Heptane/Hexane 98 / 69Non-polarUnsuitable as a primary solvent. Unlikely to dissolve the polar amide. Ideal as an anti-solvent in a mixed-solvent system.
Water 100Very PolarUnsuitable as a primary solvent. The molecule's non-polar regions will likely make it insoluble even in boiling water. Can be used as an anti-solvent with a polar organic solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a small amount of crude material.

  • Preparation: Arrange a series of test tubes, each containing approximately 20-30 mg of crude N-(3-methoxyphenyl)propanamide.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., ethanol, ethyl acetate, toluene) until a volume of ~0.5 mL is reached. Agitate the tube. Note any solvents that dissolve the compound at room temperature; these are generally unsuitable for single-solvent recrystallization.

  • Hot Dissolution Test: For the tubes where the solid did not dissolve, heat them gently in a sand bath or water bath. Add more of the respective hot solvent in small portions until the solid just dissolves. Do not add a large excess. Note solvents that fail to dissolve the solid even when boiling; these are unsuitable.

  • Crystallization Test: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.

  • Ice Bath Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. The solvent that yields a large amount of fine, crystalline solid is the best candidate for the bulk procedure.

Protocol 2: Bulk Recrystallization Protocol (Example with Ethanol)

This protocol assumes ethanol was identified as the optimal solvent.

  • Dissolution: Place the crude N-(3-methoxyphenyl)propanamide (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a boiling chip. Add a minimal amount of ethanol (e.g., 40-50 mL) and heat the mixture to a gentle boil on a hot plate.

  • Saturated Solution Preparation: Continue adding hot ethanol in small portions until all the solid has just dissolved. It is critical to avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying dissolve 1. Dissolve crude solid in minimum amount of hot solvent hot_filt 2. Hot Filtration (if needed) dissolve->hot_filt cool 3. Slow Cooling (Room Temp -> Ice Bath) hot_filt->cool vac_filt 4. Vacuum Filtration cool->vac_filt wash 5. Wash with ice-cold solvent vac_filt->wash dry 6. Dry crystals under vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step experimental workflow for recrystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out 1. The compound's melting point is below the solvent's boiling point. 2. The cooling process is too rapid. 3. High concentration of impurities.1. Switch to a lower-boiling point solvent. 2. Re-heat the solution to re-dissolve the oil, add a small amount of extra solvent, and ensure very slow cooling. 3. Consider pre-purification with another method (e.g., column chromatography) if the material is very impure.
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery/Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Cool the solution in an ice bath for a longer duration. Consider switching to a solvent system where the compound is less soluble when cold (e.g., a mixed-solvent system).
Colored Product The crude material contains colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

Conclusion

This application note details a systematic and scientifically-grounded approach to the purification of N-(3-methoxyphenyl)propanamide by recrystallization. By carefully selecting a solvent system based on the molecule's physicochemical properties and following a meticulous experimental protocol, researchers can effectively remove impurities to obtain a high-purity final product. The provided protocols for solvent screening and bulk purification, along with the troubleshooting guide, serve as a robust resource for scientists in research and development.

References

  • Chemsrc. (2025). 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Wikipedia. (n.d.). Propanamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)-2,2,3,3,3-pentafluoro-. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-(3-methoxyphenyl)propyl)propionamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

Sources

N-(3-methoxyphenyl)propanamide in anticonvulsant drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of N-(3-methoxyphenyl)propanamide in Anticonvulsant Discovery

Executive Summary & Rationale

This application note details the standardized protocols for the synthesis, physicochemical characterization, and pharmacological evaluation of N-(3-methoxyphenyl)propanamide (Compound 3-MPP ).[1][2]

In the context of anticonvulsant drug discovery, 3-MPP represents a critical structural scaffold sharing pharmacophoric features with established bioisosteres found in Lacosamide (functionalized amino acids) and Acetazolamide derivatives. The 3-methoxy substitution on the phenyl ring is a strategic medicinal chemistry modification designed to enhance lipophilicity (


) for blood-brain barrier (BBB) penetration while metabolically blocking the para-position to extend half-life.[1][2]

This guide provides a self-validating workflow for assessing 3-MPP as a voltage-gated sodium channel (VGSC) modulator, following the rigorous standards of the NIH Anticonvulsant Drug Development (ADD) Program.

Chemical Synthesis & Characterization Protocol

To ensure reproducibility in biological assays, high-purity synthesis is required.[1][2] The following protocol utilizes a modified Schotten-Baumann reaction optimized for yield and purity.

Synthesis Workflow
  • Reagents: 3-methoxyaniline (m-Anisidine), Propionyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[1][2]

  • Reaction: Nucleophilic acyl substitution.[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol (1.23 g) of 3-methoxyaniline in 25 mL of anhydrous DCM in a round-bottom flask. Chill to 0°C in an ice bath.

  • Base Addition: Add 12 mmol (1.67 mL) of Triethylamine (TEA) to scavenge the HCl byproduct.

  • Acylation: Dropwise add 11 mmol (0.96 mL) of Propionyl chloride over 15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation side products.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2]

  • Work-up: Wash the organic layer sequentially with:

    • 1N HCl (2 x 15 mL) – Removes unreacted amine.[2]

    • Saturated NaHCO₃ (2 x 15 mL) – Neutralizes acid.[2]

    • Brine (1 x 15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.[1][2]

Target Specification:

  • Yield: >85%

  • Purity: >98% (HPLC)

  • Appearance: White crystalline solid.[1][2]

In Silico & In Vitro Mechanism Profiling

Before in vivo testing, we validate the mechanism of action (MoA). The structural homology of 3-MPP to local anesthetics and Class I antiarrhythmics suggests blockade of Voltage-Gated Sodium Channels (Nav).[1][2]

Predicted Physicochemical Profile (Lipinski Compliance)
ParameterValueInterpretation
MW 179.22 g/mol High CNS permeability (<400)
cLogP 1.8 - 2.1Optimal for BBB penetration
H-Bond Donors 1Excellent membrane transport
TPSA ~38 ŲHigh oral bioavailability
Whole-Cell Patch Clamp Protocol (Nav1.2 Inhibition)

Objective: Determine the IC₅₀ of 3-MPP on fast inactivation of sodium channels in HEK-293 cells expressing hNav1.2.[1][2]

  • Perfusion: Extracellular solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

  • Dosage: Perfusion of 3-MPP at concentrations: 1, 10, 30, 100, 300 µM.[1]

  • Stimulation: Hold membrane potential at -120 mV. Depolarize to 0 mV for 10 ms to elicit peak current.

  • Analysis: Measure peak current inhibition vs. control (DMSO 0.1%).

    • Success Criterion: IC₅₀ < 50 µM indicates potential efficacy as an anticonvulsant.[1][2]

In Vivo Anticonvulsant Screening Protocols

This section details the "Gold Standard" triad of assays: MES (Maximal Electroshock), scPTZ (Subcutaneous Pentylenetetrazole), and Rotarod (Neurotoxicity).[3]

Experimental Design & Grouping
  • Species: Male CF-1 mice (18–25 g).[1][2]

  • Vehicle: 0.5% Methylcellulose (suspension).[2]

  • Route: Intraperitoneal (i.p.).[2][4][5]

  • Time Points: 0.5 h and 4.0 h post-administration (to identify peak effect).

Maximal Electroshock Seizure (MES) Test

Rationale: Models generalized tonic-clonic seizures and identifies compounds that prevent seizure spread (Sodium channel blockers usually excel here).[1][2]

Protocol:

  • Pre-Screen: Exclude animals showing baseline abnormalities.[1][2]

  • Administration: Inject 3-MPP at screening doses (e.g., 30, 100, 300 mg/kg).[1]

  • Induction: Apply electrical stimulus via corneal electrodes.[1][2]

    • Current: 50 mA.[1][2][6]

    • Frequency: 60 Hz.

    • Duration: 0.2 seconds.[1][2][6][7]

  • Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component.

    • Protected: Animal does not extend hindlimbs >90° relative to the body.

    • Not Protected: Full extension observed.[1][2]

Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: Models absence or myoclonic seizures (GABAergic or T-type Calcium channel modulators).[1][2]

Protocol:

  • Administration: Inject 3-MPP (i.p.).

  • Induction: 30 minutes later, inject PTZ (85 mg/kg, s.c.) into a loose fold of skin on the neck.

  • Observation: Isolate mice in plexiglass cages for 30 minutes.

  • Endpoint: Absence of a single clonic seizure episode lasting >5 seconds.

Rotarod Neurotoxicity Test

Rationale: To ensure anticonvulsant activity occurs below toxic doses (Therapeutic Window).[2]

Protocol:

  • Training: Train mice to balance on a rotating rod (6 rpm) for 1 minute.

  • Testing: Place treated mice on the rod.

  • Failure: Inability to maintain equilibrium for 1 minute (falls 3 times).

  • Calculation: Determine the TD₅₀ (Toxic Dose 50%).

Data Analysis & Visualization

The Screening Cascade (Workflow)

AnticonvulsantScreening Start Compound Synthesis (3-MPP) PhysChem In Silico Profiling (Lipinski Rules) Start->PhysChem InVitro In Vitro: Nav1.2 Patch Clamp (Target: IC50 < 50 µM) PhysChem->InVitro Phase1 Phase 1: Identification (Dose: 100 mg/kg) InVitro->Phase1 Pass MES MES Test (Tonic-Clonic Model) Phase1->MES scPTZ scPTZ Test (Absence Model) Phase1->scPTZ Rotarod Rotarod Test (Neurotoxicity) Phase1->Rotarod Quant Quantification (ED50, TD50, PI) MES->Quant scPTZ->Quant Rotarod->Quant Decision Lead Selection (PI > 2.0) Quant->Decision High Efficacy / Low Toxicity

Figure 1: Decision tree for the evaluation of N-(3-methoxyphenyl)propanamide, moving from synthesis to in vivo validation.

Calculating the Protective Index (PI)

The ultimate measure of drug viability is the Protective Index, calculated as:



  • ED₅₀: Effective Dose protecting 50% of animals.[2]

  • TD₅₀: Toxic Dose impairing 50% of animals.[2]

  • Target: A PI > 2.0 is generally required for a compound to proceed to advanced development; established drugs like Phenytoin often have PI values > 10.[1][2]

References

  • NIH Anticonvulsant Drug Development (ADD) Program. Preclinical Anticonvulsant Screening Protocols.[1][2] National Institute of Neurological Disorders and Stroke.[2]

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.[1][2][6][8]

  • Swinyard, E. A., et al. (1989). General principles: experimental selection, quantification, and evaluation of anticonvulsants. Antiepileptic Drugs, 3rd Ed.

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[1][2][6][8]

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the alert metric.[1][2] Current Opinion in Chemical Biology.[1][2]

Sources

Application Note & Protocol: Synthesis of N-Methoxyphenyl Valproic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Valproic Acid

Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine for decades.[1][2] Its broad-spectrum anticonvulsant activity is primarily attributed to its ability to enhance GABAergic neurotransmission and modulate voltage-gated ion channels.[2][3][4] The mechanism is complex, involving the inhibition of GABA-degrading enzymes like GABA transaminase, leading to increased synaptic GABA concentrations.[5][6] Additionally, VPA can block T-type calcium channels and voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and a reduction in hyperexcitability.[5][7]

Despite its efficacy, the clinical utility of VPA is hampered by significant adverse effects, including teratogenicity and hepatotoxicity.[1][8] This has driven extensive research into the development of VPA derivatives to enhance its therapeutic index—maximizing anticonvulsant potency while minimizing toxicity.[8][9] Amide derivatives, in particular, have shown promise as potent anticonvulsant compounds.[1][10]

This application note provides a detailed protocol for the synthesis of valproic acid derivatives incorporating a methoxyphenyl amide moiety. The methoxyphenyl group is a common structural feature in centrally active agents, and its incorporation may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. We present a robust, two-step synthetic strategy that is accessible to researchers in drug development and medicinal chemistry, complete with mechanistic rationale, detailed protocols, and characterization guidelines.

Scientific Rationale: The Logic of Derivatization

The core strategy is to create a stable amide linkage between the valproic acid backbone and a methoxy-substituted aniline (anisidine). This approach is underpinned by several key principles:

  • Bioisosteric Replacement: The amide bond serves as a bioisostere of the carboxylic acid group of VPA. This modification can significantly alter the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the parent molecule, potentially reducing the formation of toxic metabolites associated with VPA's free carboxyl group.

  • Enhanced Target Interaction: The introduction of the methoxyphenyl ring provides a new pharmacophoric element. This aromatic system can engage in additional binding interactions (e.g., pi-stacking, hydrophobic interactions) with target proteins, such as ion channels or enzymes within the GABAergic pathway, potentially leading to increased potency and/or a modified pharmacological profile.

  • Modulation of Physicochemical Properties: The methoxy group (-OCH₃) can influence the electronic and steric properties of the molecule, affecting its ability to cross the blood-brain barrier and its overall solubility.[11]

The proposed synthesis proceeds via the activation of valproic acid to its more reactive acid chloride form, followed by a nucleophilic acyl substitution reaction with the selected methoxyphenyl amine. This is a classic and highly efficient method for amide bond formation.

Synthetic Workflow Overview

The synthesis is a straightforward two-step process. First, the carboxylic acid of valproic acid is activated using thionyl chloride (SOCl₂) to form the highly reactive intermediate, valproyl chloride. Second, this intermediate is immediately reacted with a substituted methoxyphenyl amine (e.g., p-anisidine) in the presence of a non-nucleophilic base to yield the target N-(methoxyphenyl)-2-propylpentanamide.

G start_mat Starting Materials (Valproic Acid, p-Anisidine) step1 Step 1: Acid Activation (Formation of Valproyl Chloride) start_mat->step1 reagents Reagents (Thionyl Chloride, Triethylamine) reagents->step1 step2 Step 2: Amide Coupling (Nucleophilic Acyl Substitution) step1->step2 Intermediate workup Work-up & Purification (Extraction, Chromatography) step2->workup final Final Product & Characterization (NMR, MS, IR) workup->final

Caption: General workflow for the synthesis of N-methoxyphenyl valproic acid amides.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Materials & Equipment
  • Reagents: Valproic acid (2-propylpentanoic acid), thionyl chloride (SOCl₂), p-Anisidine (4-methoxyaniline), triethylamine (TEA), dichloromethane (DCM, anhydrous), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄), hydrochloric acid (HCl, 1M).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser with drying tube (e.g., filled with CaCl₂), dropping funnel, ice bath, rotary evaporator, separatory funnel, glass column for chromatography, TLC plates (silica gel), UV lamp.

Protocol 1: Synthesis of Valproyl Chloride (Intermediate)

Rationale: Valproic acid's carboxyl group is not sufficiently electrophilic to react directly with an amine. Conversion to the acid chloride using thionyl chloride dramatically increases its reactivity.[9] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the isolation of the intermediate.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add valproic acid (1.44 g, 10 mmol).

  • Dissolve the valproic acid in 20 mL of anhydrous dichloromethane (DCM).

  • Place the flask in an ice bath and allow it to cool to 0 °C.

  • Fit the flask with a reflux condenser attached to a gas trap (or drying tube leading to a base bath) to neutralize the HCl and SO₂ gases produced.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq) to the stirred solution via a dropping funnel over 15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (approx. 40 °C) for 2 hours. Monitor the reaction progress by observing the cessation of gas evolution.

  • After 2 hours, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude valproyl chloride as a pale yellow oil.

  • Crucial Note: Valproyl chloride is moisture-sensitive and is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-2-propylpentanamide

Rationale: This step is a standard nucleophilic acyl substitution. The nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of valproyl chloride. Triethylamine (TEA) is added as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the p-anisidine and driving the reaction to completion.

Procedure:

  • In a separate 250 mL round-bottom flask, dissolve p-anisidine (1.23 g, 10 mmol, 1.0 eq) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in 50 mL of anhydrous DCM.

  • Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude valproyl chloride from Protocol 1 in 20 mL of anhydrous DCM.

  • Add the valproyl chloride solution dropwise to the stirred p-anisidine solution over 30 minutes using a dropping funnel. Maintain the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes until the starting material (p-anisidine) is consumed.

Protocol 3: Product Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted starting materials, the triethylammonium hydrochloride salt, and other aqueous-soluble impurities. Purification by column chromatography separates the target compound from any non-polar byproducts.

Procedure:

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove excess TEA and any unreacted p-anisidine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of water.

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-(4-methoxyphenyl)-2-propylpentanamide.

Data & Expected Results

Successful synthesis should yield a white to off-white solid. The structure and purity must be confirmed by spectroscopic methods.

ParameterExpected Outcome
Product N-(4-methoxyphenyl)-2-propylpentanamide
Molecular Formula C₁₅H₂₃NO₂
Molecular Weight 249.35 g/mol
Physical Appearance White to off-white solid
Expected Yield 75-90%
Purity (Post-Column) >98%
Spectroscopic DataExpected Characteristics
¹H NMR (400 MHz, CDCl₃) δ ~7.40 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~7.20 (s, 1H, NH), ~3.79 (s, 3H, OCH₃), ~2.15 (m, 1H, CH-CO), ~1.60-1.20 (m, 8H, 4xCH₂), ~0.90 (t, 6H, 2xCH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~174 (C=O), ~156 (Ar-C-O), ~131 (Ar-C-N), ~122 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~50 (CH-CO), ~35 (CH₂), ~20 (CH₂), ~14 (CH₃).
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (Asymmetric C-O-C stretch).
Mass Spec (ESI+) m/z 250.2 [M+H]⁺, 272.2 [M+Na]⁺.

Anticipated Mechanism of Action

While the precise mechanism of newly synthesized derivatives requires extensive biological evaluation, it is hypothesized that N-methoxyphenyl valproic acid amides will retain the core anticonvulsant activities of the parent VPA molecule.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_T GABA Transaminase GABA GABA SSADH Succinic Semialdehyde Dehydrogenase GABA_cleft Increased GABA GABA->GABA_cleft Less Degradation GABA_R GABAA Receptor GABA_cleft->GABA_R Binds effect Neuronal Inhibition GABA_R->effect Cl- influx VPA_Deriv VPA-Methoxyphenyl Amide Derivative VPA_Deriv->GABA_T Inhibits VPA_Deriv->SSADH Inhibits

Caption: Hypothesized mechanism targeting the GABAergic pathway.

The primary mechanisms likely involve:

  • Potentiation of GABA: Inhibition of GABA transaminase and succinic semialdehyde dehydrogenase, leading to higher concentrations of the inhibitory neurotransmitter GABA in the synaptic cleft.[5][6]

  • Ion Channel Modulation: Potential blockade of voltage-gated sodium and T-type calcium channels, reducing neuronal excitability.[5]

The methoxyphenyl amide moiety may further modulate these interactions or introduce new ones, which must be validated through electrophysiological and binding assays.

References

  • Internet Scientific Publications. Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity.
  • ACS Publications. Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow.
  • ACS Publications. Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues | Journal of Medicinal Chemistry.
  • News-Medical. Valproic Acid Pharmacology. Available from: .

  • ACS Publications. Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles | Journal of Medicinal Chemistry.
  • PMC - NIH. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Available from: .

  • Google Patents. CN102241582B - Synthesis technology of sodium valproate. Available from: patents.google.
  • Symbiosis Online Publishing. Mechanism of Action of Valproic Acid and Its Derivatives. Available from: .

  • MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available from: .

  • NCBI Bookshelf. Valproic Acid - StatPearls. Available from: .

  • ResearchGate. Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Available from: .

  • Google Patents. US5101070A - Process for preparing valproic acid. Available from: patents.google.
  • ResearchGate. Synthesis of a novel amide derivative of valproic acid and 1,3,4-thiadiazole with antiepileptic activity. Available from: .

  • PMC - PubMed Central. Synthesis, Anticonvulsant, and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Available from: .

  • PubMed. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids.
  • Dr.Oracle. What is the mechanism of action of valproate (valproic acid)?. Available from: droracle.
  • MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available from: .

  • PubMed. Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels.
  • Wikipedia. Valproate.
  • Longdom Publishing. Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Available from: .

  • Wikipedia. Venlafaxine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-methoxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3MPP-OPT Status: Open Subject: Yield Improvement & Protocol Standardization for N-(3-methoxyphenyl)propanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

User Query: "My yield for N-(3-methoxyphenyl)propanamide is inconsistent (<50%), and the product often oils out or appears dark. How can I optimize this?"

Technical Assessment: The synthesis of N-(3-methoxyphenyl)propanamide (also known as 3'-methoxypropionanilide) is a standard nucleophilic acyl substitution. However, the electron-donating methoxy group at the meta position activates the ring, making the starting material (3-methoxyaniline) prone to oxidation. Low yields are typically caused by three factors:

  • Oxidative degradation of the starting aniline (indicated by dark color).

  • Hydrolysis of the acylating agent due to moisture.

  • Inefficient isolation due to "oiling out" during aqueous workup.

Quick Diagnostic Checklist

Before altering your protocol, verify the following "Yield Killers":

ParameterCheckCritical Threshold / Standard
Reagent Color [ ]3-Methoxyaniline must be pale yellow or colorless. If brown/black, distill under vacuum before use.
Solvent Water [ ]Solvents (DCM, Toluene) must be anhydrous (<0.05% water).
Stoichiometry [ ]Are you using a slight excess (1.1–1.2 eq) of the acylating agent?
Temperature [ ]Reaction >100°C can promote N,N-diacylation side products.

Optimized Synthetic Protocol (The "Gold Standard")

We recommend moving away from Schotten-Baumann conditions (aqueous base) if you are experiencing yield issues. The Anhydrous Propionic Anhydride Method in Toluene is the most robust for scale-up and purity.

Rationale for Reagent Choice:
  • Propionic Anhydride: Preferred over propionyl chloride. It is less moisture-sensitive, produces non-corrosive byproducts (propionic acid vs. HCl), and reduces the risk of diacylation [1].

  • Toluene: Allows for higher reaction temperatures than DCM to drive kinetics, but more importantly, the product is often soluble hot but insoluble cold, facilitating direct crystallization [2].

Step-by-Step Methodology

Scale: 10 mmol basis (Adjust linearly).

  • Preparation:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen or Argon (inert atmosphere is critical to prevent aniline oxidation).

  • Reaction Assembly:

    • Add 3-methoxyaniline (1.23 g, 10 mmol) to the flask. Note: If liquid is dark, distill first.

    • Add Toluene (15 mL). Stir to dissolve.

    • Add Propionic Anhydride (1.43 g, 1.41 mL, 11 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Optional: Add a catalytic amount of DMAP (4-dimethylaminopyridine) (10 mg) to accelerate the reaction, though usually not strictly necessary for primary anilines.

  • Execution:

    • Heat the mixture to reflux (110°C) for 2–3 hours.

    • Monitor: Check TLC (Solvent: 30% Ethyl Acetate in Hexane). The starting material (aniline) spot should disappear.

  • Work-up (The "Anti-Oil" Method):

    • Cool the reaction mixture slowly to room temperature.

    • Scenario A (Precipitation): If crystals form, filter and wash with cold toluene.

    • Scenario B (Solution): If no crystals, wash the organic layer with 10% HCl (2 x 10 mL) to remove unreacted aniline.

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove propionic acid byproduct.

    • Dry organic layer over MgSO₄, filter, and evaporate solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Ethyl Acetate/Hexane (1:4) or Ethanol/Water .

    • Target Appearance: White to off-white needles.

Troubleshooting Knowledge Base (FAQs)

Q1: My reaction mixture turned black immediately. Is the product ruined?

A: Not necessarily, but purity will suffer. This is caused by the oxidation of 3-methoxyaniline, likely due to old reagents or air exposure.

  • Fix: Perform a charcoal filtration. Dissolve the crude product in hot ethanol, add activated carbon, stir for 15 mins, and filter hot through Celite. Recrystallize the filtrate.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. Allow the solution to cool very slowly (wrap the flask in foil/towel). If using Ethanol/Water, add the water dropwise to the hot ethanol solution just until turbidity persists, then let cool.

Q3: My yield is low (<50%), but TLC shows clean conversion.

A: You are likely losing product during the aqueous workup. N-(3-methoxyphenyl)propanamide has moderate polarity due to the amide and methoxy groups.

  • Fix: Re-extract your aqueous wash layers with DCM or Ethyl Acetate to recover dissolved product. Combine these with your main organic layer.

Visualized Workflows & Data

Reaction Logic Flow

The following diagram illustrates the critical decision points during the synthesis to ensure high yield.

SynthesisWorkflow Start Start: 3-Methoxyaniline CheckColor Check Color: Is it dark brown/black? Start->CheckColor Distill Action: Distill under Vacuum CheckColor->Distill Yes Reaction Reaction: + Propionic Anhydride + Toluene, Reflux 3h CheckColor->Reaction No (Pale Yellow) Distill->Reaction TLC TLC Check: SM remaining? Reaction->TLC AddReagent Action: Add 0.2 eq Anhydride + 1h Reflux TLC->AddReagent Yes Workup Workup: Wash w/ HCl (remove aniline) Wash w/ NaHCO3 (remove acid) TLC->Workup No (Complete) AddReagent->TLC Crystallize Crystallization: EtOAc/Hexane Workup->Crystallize

Figure 1: Decision logic for optimizing the acylation of 3-methoxyaniline.

Solvent System Comparison Data

Based on general acylation kinetics and solubility profiles [2][3]:

Solvent SystemReaction RateWorkup EaseYield PotentialNotes
DCM (Dichloromethane) Moderate (Reflux 40°C)High75-85%Good solubility, but low temp may require longer times.
Toluene High (Reflux 110°C)High85-95% Recommended. Allows thermal drive; product crystallizes easily.
THF ModerateLow60-70%Miscible with water; difficult to separate propionic acid byproduct.
Neat (No Solvent) Very HighLowVariableFast, but risk of "hot spots" and diacylation. Hard to purify.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing general mechanisms of nucleophilic acyl substitution using anhydrides vs chlorides).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acylation of aromatic amines).

  • PubChem Compound Summary. (2024). N-(3-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link] (Verification of compound identity and properties).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on chemoselectivity of anhydrides).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-methoxyaniline (toxic) and propionic anhydride (corrosive) before handling.

Optimizing pH for N-(3-methoxyphenyl)propanamide extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-methoxyphenyl)propanamide Extraction Guide

Executive Summary

This guide addresses the pH-dependent solubility profiles required to isolate N-(3-methoxyphenyl)propanamide (Target) from its synthetic precursors: 3-methoxyaniline (Amine Impurity) and propanoic acid (Acid Impurity).[1]

Success depends on exploiting the pKa differentials between these three species. The target molecule is a neutral amide; it does not ionize significantly within the standard aqueous pH range (0–14).[1] Therefore, "optimizing pH" refers to adjusting the aqueous phase to ionize impurities, forcing them into the aqueous waste layer while the neutral target remains in the organic phase.

Module 1: The Chemical Logic (The "Why")

To design a robust extraction, we must analyze the ionization constants (pKa) of the components in your reaction mixture.

ComponentRoleFunctional GrouppKa (approx.)Behavior at Neutral pH
N-(3-methoxyphenyl)propanamide Target AmideNeutral*Lipophilic (Organic)
3-Methoxyaniline ImpurityAniline (Base)4.23 (Conjugate Acid)Lipophilic (Organic)
Propanoic Acid ImpurityCarboxylic Acid4.87Ionized/Neutral Mix

*Note: Amides are extremely weak bases (pKa of conjugate acid < -0.[1]5) and weak acids (pKa > 15).[1] They remain neutral and lipophilic during standard workups.

The Separation Strategy
  • Removing the Amine (3-Methoxyaniline): You must lower the pH below the pKa of the anilinium ion. At pH < 2.0 , the amine protonates (

    
    ), becoming highly polar and water-soluble.
    
  • Removing the Acid (Propanoic Acid): You must raise the pH above the pKa of the acid. At pH > 7.0 , the acid deprotonates (

    
    ), becoming highly polar and water-soluble.
    
  • Retaining the Target: The amide remains neutral at both pH 1 and pH 9, staying securely in the organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Module 2: Visualizing the Workflow

The following diagram illustrates the sequential fractionation required to purify the target.

ExtractionLogic Mixture Crude Reaction Mixture (Amide + Amine + Acid) AcidWash STEP 1: Acidic Wash (1M HCl, pH ~0-1) Mixture->AcidWash OrgLayer1 Organic Phase (Amide + Acid) AcidWash->OrgLayer1 Retained AqLayer1 Aqueous Waste 1 (Protonated Amine Salt) AcidWash->AqLayer1 Removed BaseWash STEP 2: Basic Wash (Sat. NaHCO3, pH ~8-9) OrgLayer1->BaseWash OrgLayer2 Final Organic Phase (Pure Neutral Amide) BaseWash->OrgLayer2 Retained AqLayer2 Aqueous Waste 2 (Propanoate Salt) BaseWash->AqLayer2 Removed Final Evaporation & Drying Isolated Solid OrgLayer2->Final

Figure 1: Sequential Acid-Base Extraction Flowchart for N-(3-methoxyphenyl)propanamide purification.

Module 3: Optimized Protocol

Prerequisites:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Wash: 1M Hydrochloric Acid (HCl).[1]

  • Base Wash: Saturated Sodium Bicarbonate (NaHCO₃).[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in DCM (approx. 10 mL per gram of crude).

  • Acidic Extraction (Targeting Amine):

    • Add an equal volume of 1M HCl . Shake vigorously for 2 minutes.

    • Mechanism:[1][3][4][5][6] The 3-methoxyaniline (pKa ~4.[1][7]23) is protonated to the hydrochloride salt.[1]

    • Separate: Drain the lower organic layer (DCM) and keep it.[1] Discard the upper aqueous layer (contains amine).[1]

  • Basic Extraction (Targeting Acid):

    • Return the organic layer to the funnel. Add an equal volume of Saturated NaHCO₃ . Shake carefully (venting frequently to release CO₂).[1]

    • Mechanism:[1][3][4][5][6] Propanoic acid (pKa ~4.[1][8][9]87) is deprotonated to sodium propanoate.[1]

    • Separate: Drain the lower organic layer. Discard the upper aqueous layer (contains propionate).[1]

  • Finishing:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.[1]

    • Dry over anhydrous Magnesium Sulfate (

      
      ).[1]
      
    • Filter and evaporate solvent to yield the purified amide.

Module 4: Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is lower than expected. Did the amide hydrolyze?

  • Diagnosis: Amides are generally stable at room temperature, even in 1M HCl or NaHCO₃, provided the contact time is short (< 30 mins).

  • Root Cause: If you used extremely strong acid (conc.[1] HCl) or strong base (NaOH) and heat, hydrolysis is possible.[1][3]

  • Solution: Stick to 1M HCl and NaHCO₃ at room temperature. If yield is low, check the aqueous layers by TLC; if the amide is present there, you may have an emulsion or the volume of solvent was insufficient.

Q2: NMR shows persistent 3-methoxyaniline impurity. Why didn't the acid wash work?

  • Diagnosis: The pH of the aqueous layer likely rose above 2.0 during extraction.

  • Root Cause: If you used a weak acid (like 5% citric acid) or if the quantity of residual amine consumed all the HCl, the equilibrium shifted back to the neutral amine.

  • Solution: Measure the pH of the aqueous waste layer after the wash. It must be pH < 2. If not, perform a second wash with fresh 1M HCl.

Q3: Can I use NaOH instead of NaHCO₃ for the base wash?

  • Diagnosis: Strong bases can be risky.

  • Root Cause: While NaOH will effectively remove propanoic acid, it increases the risk of deprotonating the amide nitrogen (though unlikely, pKa > 15) or initiating nucleophilic attack on the carbonyl (hydrolysis).[1]

  • Solution: Saturated NaHCO₃ (pH ~8.5) is safer and sufficient to fully ionize propanoic acid (pKa 4.87).[1]

Q4: I am extracting this drug from plasma (bioanalysis), not synthesis. Does this change the pH strategy?

  • Diagnosis: Yes, the goal changes from "purification" to "recovery."

  • Strategy: In plasma extraction, you want to keep the target neutral.

  • Protocol: Buffer the plasma to pH 7.4 (physiological) or slightly basic (pH 8-9). This keeps the amide neutral for Liquid-Liquid Extraction (LLE) into MTBE or Hexane/Ethyl Acetate.[1] Avoid highly acidic conditions which might extract endogenous interferences.

References

  • PubChem. (n.d.).[1][10] 3-Methoxyaniline (Compound).[1][7][11][12][13] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[1][10] Propionic Acid (Compound).[1][6][8][9] National Library of Medicine. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Technical Support Center: Purifying 3'-Methoxypropionanilide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3'-methoxypropionanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of 3'-methoxypropionanilide.

Q1: What is the best stationary phase for purifying 3'-methoxypropionanilide?

A1: For a moderately polar compound like 3'-methoxypropionanilide, unmodified silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase for normal-phase column chromatography.[1][2] Its hydroxyl groups interact with the polar amide and methoxy functionalities, allowing for good separation from less polar impurities.[2]

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for 3'-methoxypropionanilide on a Thin Layer Chromatography (TLC) plate.[3] A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4][5] You can then adjust the ratio to achieve the desired separation. For anilides, a petroleum ether:ethyl acetate mixture is often effective.[6]

Q3: My compound is stuck on the column and won't elute. What should I do?

A3: This indicates the mobile phase is not polar enough. You can gradually increase the polarity of the eluent. For instance, if you are using a hexane:ethyl acetate system, slowly increase the percentage of ethyl acetate.[7] If the compound still doesn't elute, a small amount of an even more polar solvent like methanol can be added to the mobile phase.

Q4: All my fractions are mixed, even with a good Rf separation on TLC. Why?

A4: This can happen for a few reasons. One common cause is overloading the column with too much crude sample. Another possibility is that the compound may be degrading on the silica gel, leading to a continuous bleed of the product and its degradation products.[7] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[3][5]

Q5: How can I visualize 3'-methoxypropionanilide on a TLC plate if it's not UV-active?

A5: While 3'-methoxypropionanilide has a chromophore and should be UV-active, if visualization is weak, you can use a staining agent. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.[8] Iodine vapor is another simple and often effective method.[8]

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex purification challenges.

Issue 1: Poor Separation and Co-elution of Impurities

Causality: The polarity difference between 3'-methoxypropionanilide and the impurities might be insufficient for complete separation with the chosen solvent system. Common impurities in propionanilide synthesis can include unreacted starting materials or byproducts from side reactions.[9][10]

Troubleshooting Protocol:

  • Optimize the Mobile Phase Gradient: Instead of isocratic (constant solvent ratio) elution, employ a gradient elution. Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound.

  • Solvent System Screening: Conduct a thorough TLC analysis with different solvent systems. Try combinations like dichloromethane/methanol or hexane/acetone to alter the selectivity of the separation.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider alumina (neutral or basic) which offers different selectivity. For particularly stubborn separations, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an effective alternative.[11]

Data-Driven Solvent Selection:

Solvent System (v/v)Polarity IndexTypical Application
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for moderately polar compounds.
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds and impurities.
Petroleum Ether:Ethyl Acetate (80:20)MediumReported for separation of anilides.[6]
Issue 2: Peak Tailing and Broad Elution Bands

Causality: Peak tailing for amide compounds on silica gel is often due to strong, non-ideal interactions between the amide's basic nitrogen and the acidic silanol groups on the silica surface. This can also be exacerbated by overloading the column.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[12][13] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Reduce Sample Load: Ensure you are not exceeding the column's capacity. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

  • Check Sample Solubility: The sample should be fully dissolved in a minimum amount of the initial mobile phase before loading onto the column. If a stronger solvent is used to dissolve the sample, it can disrupt the initial equilibration and lead to band broadening.[14]

Experimental Protocols

Protocol 1: Standard Column Chromatography of 3'-Methoxypropionanilide
  • TLC Analysis: Develop a TLC solvent system that gives an Rf value of ~0.25 for 3'-methoxypropionanilide. A good starting point is 30% ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., Merck 9385) in the initial, least polar eluent.[12]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or air bubbles.[1]

  • Sample Loading:

    • Dissolve the crude 3'-methoxypropionanilide in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the determined solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the compound.[7]

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 3'-methoxypropionanilide.

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Rf ~0.25) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purifying 3'-methoxypropionanilide.

Troubleshooting Decision Tree

G Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution No Elution? Start->NoElution Tailing Peak Tailing? Start->Tailing GradElution Try Gradient Elution PoorSep->GradElution Yes AltSolvent Screen Alternative Solvents PoorSep->AltSolvent Still Poor IncPolarity Increase Mobile Phase Polarity NoElution->IncPolarity Yes Deactivate Add Triethylamine to Eluent Tailing->Deactivate Yes ReduceLoad Reduce Sample Load Tailing->ReduceLoad Still Tailing Solution Problem Resolved GradElution->Solution AltSolvent->Solution IncPolarity->Solution Deactivate->Solution ReduceLoad->Solution

Caption: Decision tree for chromatography issues.

References

  • Google Patents. (n.d.). Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • PMC. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 2, 2026, from [Link]

  • SCIRP. (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-methoxy-. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. Retrieved February 2, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved February 2, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). I want good solvent system in TLC in aniline and ketone compound?. Retrieved February 2, 2026, from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Aniline and benzanilide derivatives.
  • Tech Information. (n.d.). Amide or Amino HPLC Columns What are the Differences. Retrieved February 2, 2026, from [Link]

  • OSTI. (2015, September 24). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9). Retrieved February 2, 2026, from [Link]

  • Homeland Security. (n.d.). Master Question List (MQL) for Synthetic Opioids Version 2. Retrieved February 2, 2026, from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3'-Methoxypropiophenone. Retrieved February 2, 2026, from [Link]

  • TLC stains. (n.d.). Retrieved February 2, 2026, from [Link]

  • Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (n.d.). Retrieved February 2, 2026, from [Link]

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). 3'-Methoxypropiophenone | CAS#:37951-49-8. Retrieved February 2, 2026, from [Link]

  • RMIT University - Figshare. (2024, November 2). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Retrieved February 2, 2026, from [Link]

Sources

Controlling exotherms during propionyl chloride addition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms During Propionyl Chloride Addition

Ticket ID: CHEM-SUP-2024-PC Status: Resolved Support Tier: Level 3 (Senior Process Safety)[1]

PART 1: CORE DIRECTIVE (The Exotherm Management System)

Executive Summary: Propionyl chloride (


) is a highly reactive electrophile.[1] The primary operational hazard during its addition is the rapid release of enthalpy  (

) coupled with the evolution of hydrogen chloride (HCl) gas. This guide replaces "rule of thumb" chemistry with a thermodynamic control strategy.

The exotherm is not an accident; it is a thermodynamic certainty.[1] Your objective is not to stop the heat, but to match the Heat Removal Rate (


)  to the Heat Generation Rate (

)
.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Module 1: Thermodynamics & Hazard Profiling

To control the reaction, you must understand the magnitude of the energy release. Propionyl chloride reactions are irreversible and highly exothermic.[1]

Table 1: Thermodynamic & Physical Profile [1]
ParameterValue / CharacteristicOperational Implication
Molecular Weight 92.52 g/mol High molar density; small volumes = large molar equivalents.[1][2]
Boiling Point 80 °CLow thermal ceiling; runaway reactions can easily reach boiling, causing over-pressurization.[1]
Flash Point 12 °C (54 °F)Critical: The vapor is flammable at standard lab temperatures.[1] Static discharge protection is mandatory.[1][3]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~ -40 to -80 kJ/mol (Est.)[1]Violent reaction with moisture.[1][4] Requires dry solvents (<50 ppm

).[1]

~ -100 to -120 kJ/mol (Est.)Reaction with amines is significantly more exothermic than hydrolysis.[1]
By-product HCl (gas) + HeatRequires active scrubbing; HCl lowers pH, potentially precipitating amine salts.[1]

Expert Insight: The "Flash Point" of 12°C is the most overlooked hazard. If your chiller fails and the internal temperature rises, you are generating a flammable atmosphere inside the reactor. Always use a nitrogen sweep.[1]

Module 2: Troubleshooting Guides (Q&A)

Q1: The internal temperature spikes immediately upon starting the addition, even with a cryo-cooler set to -20°C. Why?

Diagnosis: This is a classic Heat Transfer Limitation .[1]

  • Root Cause: The rate of addition (

    
    ) exceeds the cooling capacity (
    
    
    
    ) or the mixing time is slower than the reaction time (
    
    
    , Damköhler number).
  • The Fix:

    • Pause Addition: Stop immediately. Allow the system to return to baseline temperature.

    • Dilution: Dilute the Propionyl Chloride in a non-reactive solvent (e.g., DCM, Toluene) before addition.[1] This increases the thermal mass and slows the reaction kinetics slightly.

    • Check Agitation: Ensure a vortex is visible.[1] If the reaction is heterogeneous (slurry), the heat is trapped in localized "hot spots."

Q2: I see white fumes escaping the reactor or addition funnel. Is the seal broken?

Diagnosis: You are generating HCl aerosols .[1][5]

  • Root Cause: Propionyl chloride is hydrolyzing with atmospheric moisture (if coming from the funnel) or the reaction is generating HCl gas faster than the scrubber can manage.

  • The Fix:

    • Nitrogen Sweep: Ensure a positive pressure of dry

      
       or Argon is flowing over the reaction and into a scrubber.[1]
      
    • Scrubber Check: Verify your outlet is connected to a base trap (NaOH) or a water trap with a suck-back prevention valve.[1]

    • Grease Joints: Check ground glass joints.[1] Propionyl chloride vapor creeps; use compatible grease (e.g., Krytox or high-grade silicone).[1]

Q3: The reaction mixture has turned into a solid block or thick slurry. What happened?

Diagnosis: Amine Hydrochloride Salt Precipitation .

  • Root Cause: If reacting with an amine, the generated HCl reacts with the unreacted amine to form a salt (

    
    ). This removes your nucleophile from the reaction and creates a "heat sink" slurry that is hard to stir.[1]
    
  • The Fix:

    • Auxiliary Base: Add a sacrificial base (e.g., Triethylamine or Pyridine) to scavenge the HCl.[1]

    • Solvent Choice: Switch to a solvent that solubilizes the salt (e.g., THF instead of Toluene) or increase solvent volume (dilution).[1]

Q4: How do I safely quench the excess Propionyl Chloride?

Diagnosis: Quenching is the second exotherm.

  • Root Cause: Adding water directly to the reaction mixture causes rapid hydrolysis.[1]

  • The Fix:

    • Cool Down: Cool the mixture to < 0°C.

    • Base Addition: Use a saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Dropwise: Add the quench dropwise. Expect

      
       evolution (foaming).[1][5]
      
    • Alternative: For large scales, add the reaction mixture into a large volume of ice/water (Inverse Quench).[1]

Module 3: The "Safe Addition" Protocol

Objective: Maintain internal temperature (


) between -10°C and 0°C (or specified process temp) throughout the addition.

Reagents:

  • Substrate (Nucleophile) dissolved in dry solvent.[1]

  • Propionyl Chloride (1.05 - 1.2 eq).[1]

  • Auxiliary Base (if applicable, e.g.,

    
    , 1.2 - 1.5 eq).[1]
    

Step-by-Step Workflow:

  • System Preparation:

    • Flame-dry or oven-dry all glassware.[1]

    • Purge reactor with

      
       for 15 mins.
      
    • Set up a caustic scrubber (NaOH solution) for the exhaust.[1]

  • Base Charge (The "Heat Sink"):

    • Dissolve substrate and auxiliary base in solvent.[1]

    • Cool

      
       to -10°C. Wait for thermal equilibrium.
      
  • Propionyl Chloride Preparation:

    • Dilution Rule: Dilute Propionyl Chloride 1:1 or 1:2 with the reaction solvent (e.g., DCM).[1] This is the single most effective safety control.[1]

    • Transfer to a pressure-equalizing addition funnel.[1]

  • Controlled Addition:

    • Begin dropwise addition.[1][5]

    • Monitor: Watch

      
      , not the chiller setpoint.
      
    • Rule: If

      
       rises > 5°C above setpoint, STOP addition. Resume only when cooled.
      
  • Post-Addition:

    • Allow to warm to room temperature slowly.

    • Monitor for delayed exotherms (often seen as the viscosity drops).[1]

PART 3: VISUALIZATION & FORMATTING[1]

Diagram 1: The Exotherm Control Workflow

PropionylControl Start START: Reaction Setup DrySystem Dry System & N2 Purge (Prevent Hydrolysis) Start->DrySystem Cooling Cool Substrate to -10°C (Thermal Headroom) DrySystem->Cooling Dilution Dilute Propionyl Chloride (1:1 in Solvent) Cooling->Dilution AdditionStart Start Dropwise Addition Dilution->AdditionStart CheckTemp Check Internal Temp (Tint) AdditionStart->CheckTemp TempOK Tint < Setpoint + 5°C CheckTemp->TempOK Stable TempHigh Tint > Setpoint + 5°C CheckTemp->TempHigh Spike Complete Addition Complete Allow warm-up TempOK->Complete StopAdd STOP ADDITION Increase Stir Rate TempHigh->StopAdd Resume Resume when Tint returns to baseline StopAdd->Resume Resume->CheckTemp

Caption: Figure 1: Logic flow for controlled addition. Note the feedback loop for temperature spikes, prioritizing system stability over addition speed.

Diagram 2: Emergency Response Decision Tree

EmergencyResponse Incident INCIDENT DETECTED Type Identify Issue Incident->Type Runaway Runaway Temp (Boiling/Pressure) Type->Runaway Leak Fumes/Leak (HCl Release) Type->Leak ActionRunaway 1. Cut Cooling (if heating) 2. Max Cooling 3. DUMP QUENCH (if safe) 4. Evacuate Runaway->ActionRunaway ActionLeak 1. Increase N2 Flow 2. Check Scrubber pH 3. Lower Sash Leak->ActionLeak

Caption: Figure 2: Immediate response protocols for thermal runaways versus containment breaches (fumes).

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62324, Propionyl chloride.[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Propionyl Chloride Thermochemistry Data.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H-NMR Spectrum of N-(3-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of N-(3-methoxyphenyl)propanamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. We will dissect the spectrum by comparing it with structurally related alternatives, thereby offering a masterclass in structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy. Every analytical step is explained, grounding our interpretations in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.

The Principle of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei. In proton NMR (¹H-NMR), we observe the behavior of hydrogen nuclei (protons) within a magnetic field. The resulting spectrum provides three critical pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[1] Protons "shielded" by electron density appear at a lower ppm (upfield), while "deshielded" protons, often near electronegative atoms, appear at a higher ppm (downfield).[2]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the proton ratio in the molecule.

  • Spin-Spin Coupling (J-Coupling): The magnetic field of a proton can influence its neighbors, causing their signals to split into multiple peaks (multiplets).[3] This coupling, transmitted through chemical bonds, provides direct evidence of proton connectivity. The splitting pattern is typically described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[4]

Predicted ¹H-NMR Analysis of N-(3-methoxyphenyl)propanamide

The structure of N-(3-methoxyphenyl)propanamide contains several distinct proton environments, each giving rise to a unique signal in the ¹H-NMR spectrum.

Caption: Structure of N-(3-methoxyphenyl)propanamide with key proton environments labeled.

Predicted ¹H-NMR Data Summary
LabelProton EnvironmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
(a)NH -Amide~7.5 - 8.51HBroad Singlet (br s)N/A
(b)-CO-CH₂ -CH₃~2.42HQuartet (q)J = ~7.4 Hz
(c)-OCH₃ ~3.83HSinglet (s)N/A
(d)Ar-H 2~7.31HTriplet (t) or Singlet-likeJortho ≈ Jmeta ≈ 2-3 Hz
(e)Ar-H 6~7.21HTriplet (t)Jortho ≈ 8.0 Hz
(f)Ar-H 4~6.91HDoublet of Doublets (dd)Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz
(g)Ar-H 5~6.71HDoublet of Doublets (dd)Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz
(h)-CH₂-CH₃ ~1.23HTriplet (t)J = ~7.4 Hz
  • Amide Proton (a): The N-H proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[5]

  • Propanamide Chain (b, h): This ethyl group presents a classic ethyl pattern. The CH₂ protons (b) are adjacent to three CH₃ protons, resulting in a quartet (3+1=4). The CH₃ protons (h) are adjacent to two CH₂ protons, resulting in a triplet (2+1=3).[4][6] The coupling constant for both signals will be identical (~7.4 Hz).[7]

  • Methoxy Group (c): The three protons of the methoxy group are equivalent and have no adjacent protons, resulting in a sharp singlet at approximately 3.8 ppm.[8]

  • Aromatic Protons (d, e, f, g): The aromatic region is the most complex. The substituents (-NHCOR and -OCH₃) are meta to each other, resulting in four distinct aromatic signals.

    • H2: This proton is situated between two electron-withdrawing groups, but its signal can be deceptively simple, sometimes appearing as a broad singlet or a small triplet due to two similar small meta couplings.

    • H6: This proton has one ortho neighbor (H5) and one meta neighbor (H4), but its main interaction is the large ortho coupling, often appearing as a triplet.

    • H4 & H5: These protons will appear as doublets of doublets, split by one large ortho coupling (~7-10 Hz) and one smaller meta coupling (~2-3 Hz).[9]

Comparative Spectral Analysis

To validate our assignments, we will compare the predicted spectrum with those of simpler, related molecules. This approach is a cornerstone of robust chemical analysis.

Alternative 1: Propanamide

This molecule allows us to isolate the signals of the aliphatic propanamide chain.

Proton Environmentδ (ppm)IntegrationMultiplicity
-NH₂ ~6.22HBroad Singlet (br s)
-CO-CH₂ -CH₃~2.242HQuartet (q)
-CH₂-CH₃ ~1.153HTriplet (t)
(Data sourced from multiple references[6][10][11])

Insight: The chemical shifts and splitting patterns for the ethyl group in propanamide are nearly identical to those predicted for our target molecule. This confirms the assignment of signals (b) and (h).

Alternative 2: N-phenylpropanamide (Propionanilide)

This comparison demonstrates the influence of the unsubstituted phenyl ring and the amide linkage.

Proton EnvironmentPredicted δ (ppm)IntegrationMultiplicity
NH -Amide~7.81HBroad Singlet (br s)
Ar-H (ortho, meta, para)~7.1 - 7.65HMultiplet (m)
-CO-CH₂ -CH₃~2.42HQuartet (q)
-CH₂-CH₃ ~1.23HTriplet (t)

Insight: The propanamide chain signals remain consistent. The aromatic region is a complex multiplet, but it is centered further downfield compared to our target molecule. This indicates the net electron-donating effect of the methoxy group in N-(3-methoxyphenyl)propanamide, which shields the aromatic protons and shifts them upfield.[2]

Alternative 3: N-(4-methoxyphenyl)propanamide (para-isomer)

Changing the substituent position from meta to para introduces symmetry, drastically simplifying the aromatic portion of the spectrum.

Proton EnvironmentPredicted δ (ppm)IntegrationMultiplicity
NH -Amide~7.61HBroad Singlet (br s)
Ar-H (ortho to NH)~7.42HDoublet (d)
Ar-H (ortho to OCH₃)~6.92HDoublet (d)
-OCH₃ ~3.83HSinglet (s)
-CO-CH₂ -CH₃~2.42HQuartet (q)
-CH₂-CH₃ ~1.23HTriplet (t)

Insight: The para-isomer displays a classic AA'BB' system: two distinct doublets in the aromatic region, each integrating to 2H. This clean pattern is a direct result of the molecule's symmetry. The complex four-signal pattern predicted for our meta-isomer is, therefore, a definitive marker of the 1,3-substitution pattern.

Standard Operating Protocol: ¹H-NMR Data Acquisition

To ensure reproducible and high-quality data, a standardized protocol is essential.

Objective: To acquire a high-resolution ¹H-NMR spectrum of N-(3-methoxyphenyl)propanamide.

Materials:

  • N-(3-methoxyphenyl)propanamide (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ with TMS. The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single deuterium signal that does not interfere with the sample spectrum. TMS is the universally accepted internal standard, defined as 0.00 ppm.[1]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution into the NMR tube.

  • Instrument Setup (300 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for field stability.

    • Shim the magnetic field to achieve maximum homogeneity. An ideal shim results in a sharp, symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation between pulses, ensuring accurate integration.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values relative to a known proton count (e.g., the 3H singlet of the methoxy group).

    • Perform peak picking to identify the precise chemical shift of each multiplet.

Sources

Comparative FTIR Analysis Guide: 3'-Methoxypropionanilide (3-MPA)

[1]

Executive Summary

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) characteristic peaks for 3'-methoxypropionanilide (3-MPA) .[1] As a structural isomer of the more common 4'-methoxypropionanilide (PMPA), 3-MPA requires precise spectral interpretation to distinguish it from its ortho and para counterparts during synthesis and quality control.[1]

This document compares the spectral performance of 3-MPA against its isomers and precursor materials, offering a self-validating protocol for researchers in drug development and organic synthesis.[1]

Introduction: The Structural Context

3'-Methoxypropionanilide (CAS: 19286-75-0, analog) is an anilide derivative often utilized as an intermediate in the synthesis of pharmaceutical compounds, including potential analgesics or local anesthetics.[1][2] Structurally, it consists of a propionyl group attached to the nitrogen of an aniline ring, which bears a methoxy group at the meta (3') position.

Why FTIR? While NMR is definitive for structure, FTIR offers a rapid, cost-effective method for:

  • Process Monitoring: Tracking the disappearance of the N-H stretch of the precursor amine (3-anisidine).[1]

  • Isomer Differentiation: Distinguishing the meta-substituted product from para-substituted impurities using the "Fingerprint Region" (600–900 cm⁻¹).[1]

Experimental Methodology

To ensure reproducibility, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure critical Amide bands.[1]

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening.[1]

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).[1]

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) if higher resolution in the fingerprint region is required.[1]

  • Baseline Correction: Air background scan required immediately prior to sampling.[1]

Data Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹[1]

  • Resolution: 4 cm⁻¹[1][2]

  • Scans: 32 (Screening) or 64 (Publication Quality)

Characteristic Peak Analysis (The Fingerprint)

The FTIR spectrum of 3-MPA is defined by three distinct zones: the High-Frequency Functional Group region, the Mid-Frequency Amide region, and the Low-Frequency Aromatic Substitution region.[1]

Zone 1: Functional Group Region (4000 – 2800 cm⁻¹)

This region confirms the presence of the amide backbone and the alkyl chain.[1]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Mechanism
N-H Stretch 3280 – 3320MediumTrans-secondary amide N-H stretching.[1] Sharp peak (unlike the broad O-H of water).[1]
Ar-H Stretch 3000 – 3100WeakAromatic C-H stretching vibrations.[1]
Ali-H Stretch 2900 – 2980MediumAliphatic C-H stretching (asymmetric/symmetric) from the ethyl group (

) and methoxy methyl (

).[1]
Zone 2: The Amide Doublet (1700 – 1500 cm⁻¹)

These are the most diagnostic bands for the formation of the anilide linkage.[1]

  • Amide I (1650 – 1690 cm⁻¹): Strong band primarily due to C=O stretching .[1] In solid-state anilides, hydrogen bonding often lowers this frequency to ~1660 cm⁻¹.[1]

  • Amide II (1530 – 1550 cm⁻¹): A mixed mode involving N-H bending and C-N stretching .[1] This band is absent in the propionyl chloride precursor, making it a key indicator of successful coupling.[1]

Zone 3: The Isomer Differentiator (Fingerprint Region)

This is where 3-MPA (Meta) distinguishes itself from 4-MPA (Para).[1]

Vibrational Mode3-MPA (Meta)4-MPA (Para)Causality
Ar-O-C Stretch ~1250 – 1270 cm⁻¹~1240 – 1250 cm⁻¹Asymmetric stretching of the aromatic ether linkage.[1]
OOP Bending 750 – 800 cm⁻¹ (Strong)690 – 710 cm⁻¹ (Medium)800 – 850 cm⁻¹ (Strong)Critical Differentiator: Meta substitution leaves 3 adjacent hydrogens and 1 isolated hydrogen.Para substitution leaves 2 adjacent hydrogens.

Expert Insight: If you observe a strong, singular peak near 830 cm⁻¹ but lack the 690/780 cm⁻¹ doublet, your sample is likely contaminated with the para isomer or is the wrong regioisomer entirely.[1]

Comparative Performance: 3-MPA vs. Alternatives

The following table compares 3-MPA against its direct structural isomer (4-MPA) and its unsubstituted parent (Propionanilide) to highlight unique identification markers.

Table 1: Comparative Spectral Markers

CompoundAmide I (C=O)Methoxy (C-O)Aromatic OOP (Substitution)Key Identification Feature
3'-Methoxypropionanilide (3-MPA) 1660 cm⁻¹1265 cm⁻¹780 & 690 cm⁻¹ "3+1" Pattern: Indicates meta-substitution (3 adjacent H, 1 isolated H).[1]
4'-Methoxypropionanilide (4-MPA) 1655 cm⁻¹1245 cm⁻¹825 cm⁻¹ "2" Pattern: Strong singlet indicating para-substitution (2 adjacent H).[1]
Propionanilide 1660 cm⁻¹Absent750 & 690 cm⁻¹Monosubstituted: 5 adjacent H pattern (similar to meta but lacks C-O band).[1]
Synthesis Verification Workflow

The synthesis of 3-MPA typically involves the acylation of m-anisidine with propionyl chloride.[1] FTIR is the primary tool for monitoring reaction completion.[1]

Visualizing the Pathway

Synthesis_VerificationPrecursorPrecursor:3-AnisidineReactionAcylation(- HCl)Precursor->ReactionLoss of N-H Doublet(3300-3400 cm⁻¹)ReagentReagent:Propionyl ChlorideReagent->ReactionShift of C=O(1800 -> 1660 cm⁻¹)ProductProduct:3-MethoxypropionanilideReaction->ProductAppearance of Amide II(1540 cm⁻¹)

Figure 1: FTIR monitoring checkpoints for the synthesis of 3-MPA. Note the critical shift of the Carbonyl (C=O) band from ~1800 cm⁻¹ (Acid Chloride) to ~1660 cm⁻¹ (Amide).

Detailed Vibrational Logic (Meta vs. Para)

To understand why the spectra differ, we must look at the out-of-plane (OOP) bending modes of the aromatic ring hydrogens.[1]

Vibrational_Modescluster_MetaMeta-Substitution (3-MPA)cluster_ParaPara-Substitution (4-MPA)M_NodeRing HydrogensM_Pattern3 Adjacent H + 1 Isolated HM_Node->M_PatternM_PeaksPeaks: ~780 cm⁻¹ & ~690 cm⁻¹M_Pattern->M_PeaksP_NodeRing HydrogensP_Pattern2 Adjacent H (Symmetric)P_Node->P_PatternP_PeaksPeak: ~825 cm⁻¹P_Pattern->P_Peaks

Figure 2: Logic flow for distinguishing isomers based on Aromatic C-H Out-of-Plane Bending modes.

References
  • NIST Chemistry WebBook. Propanamide, N-(4-methoxyphenyl)- (Para-isomer Reference Spectrum). National Institute of Standards and Technology.[1][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative source for Amide I/II and Aromatic OOP substitution rules).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for Methoxy C-O stretch assignments).

Differentiating Amide Isomers in Drug Discovery: A Comparative Guide to the Mass Spectrometry Fragmentation of C10H13NO2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Isomeric Amides

In the realm of pharmaceutical development and analytical chemistry, the structural elucidation of compounds is paramount. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—present a significant analytical hurdle. Mass spectrometry (MS) has emerged as a powerful tool for this challenge, not merely by determining molecular weight, but by providing a unique "fingerprint" through fragmentation patterns.[1] This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of two amide isomers with the formula C10H13NO2: the well-known analgesic Phenacetin (N-(4-ethoxyphenyl)acetamide) and its structural isomer, N-ethyl-4-methoxybenzamide. Understanding these distinct fragmentation pathways is crucial for researchers in drug metabolism, forensic science, and quality control for unambiguous isomer identification.

Foundational Principles of Amide Fragmentation

Amides, when subjected to the high-energy electron beam in an EI source, undergo characteristic fragmentation reactions. The resulting radical cation is often unstable and dissipates excess energy by breaking specific bonds.[1] The most common fragmentation pathways for aromatic amides include:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For aromatic amides, this often results in the formation of a stable, resonance-stabilized benzoyl or acylium cation.[2]

  • McLafferty Rearrangement: This rearrangement occurs in amides with a γ-hydrogen on the acyl or N-alkyl substituent, leading to the elimination of a neutral alkene.[2][3]

  • Cleavage of the Amide Bond (N-CO): A frequent occurrence is the cleavage of the N-CO bond, which can lead to the formation of aryl acylium cations and the loss of a neutral amine moiety.[2][4][5]

The specific fragmentation pathways that dominate depend on the overall structure of the molecule, including the nature of the substituents on the aromatic ring and the alkyl groups attached to the nitrogen and carbonyl carbon.

Experimental Workflow for Isomer Analysis

To ensure the generation of reliable and reproducible fragmentation data for amide isomers, a standardized analytical workflow is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a commonly employed technique for the analysis of volatile and thermally stable small molecules like the ones discussed herein.[6]

Step-by-Step GC-EI-MS Protocol
  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 10 µg/mL.[7]

  • Gas Chromatography (GC) Separation:

    • Injection: A 1 µL aliquot of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is gradually increased in a programmed manner to separate compounds based on their boiling points and interactions with the stationary phase.

  • Electron Ionization (EI): As the separated compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+).

  • Mass Analysis: The molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the sorted ions, generating a signal proportional to their abundance. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Separation Injector->Column Carrier Gas IonSource Electron Ionization (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Caption: A typical workflow for GC-EI-MS analysis of small molecules.

Comparative Fragmentation Analysis of C10H13NO2 Isomers

The structural differences between N-(4-ethoxyphenyl)acetamide (Phenacetin) and N-ethyl-4-methoxybenzamide, though subtle, lead to markedly different and diagnostic fragmentation patterns.

Isomer 1: Phenacetin (N-(4-ethoxyphenyl)acetamide)

Phenacetin is an acetanilide derivative, characterized by an acetyl group attached to a nitrogen atom, which is itself bonded to an ethoxy-substituted benzene ring.

  • Molecular Ion (m/z 179): The mass spectrum of Phenacetin shows a prominent molecular ion peak at m/z 179, consistent with its molecular weight.[8]

  • Key Fragmentation Pathways:

    • Loss of Ketene: The most characteristic fragmentation of acetanilides involves the loss of a neutral ketene molecule (CH2=C=O, 42 Da) through a rearrangement process. This leads to the formation of the 4-ethoxyaniline ion at m/z 137 . This ion is often very abundant.[9]

    • Formation of an Acylium Ion: Cleavage of the N-C(aryl) bond results in the formation of the acetamide fragment, but more significantly, the charge can be retained on the ethoxyphenyl portion. A competing pathway is the formation of the acylium ion [CH3CO]+ at m/z 43 .

    • Loss of an Ethyl Radical: Cleavage within the ethoxy group can occur, leading to the loss of an ethyl radical (•C2H5, 29 Da) from the molecular ion, resulting in a fragment at m/z 150. More commonly, this loss occurs from the m/z 137 ion.

    • Loss of Ethylene via Rearrangement: A notable fragmentation pathway involves a rearrangement that leads to the elimination of a neutral ethene molecule (C2H4, 28 Da) from the molecular ion. This produces a radical cation of N-(4-hydroxyphenyl)acetamide (Acetaminophen) at m/z 151 . This ion can then lose a ketene molecule to produce the ion at m/z 109 , which is often the base peak.[9]

Phenacetin_Fragmentation M Phenacetin m/z 179 F137 [M - C2H2O]•+ m/z 137 M->F137 - 42 (Ketene) F151 [M - C2H4]•+ m/z 151 M->F151 - 28 (Ethene) F43 [CH3CO]+ m/z 43 M->F43 α-cleavage F109 [M - C2H4 - C2H2O]+ m/z 109 F151->F109 - 42 (Ketene)

Caption: Major EI fragmentation pathways for Phenacetin.

Isomer 2: N-ethyl-4-methoxybenzamide

This isomer is a benzamide derivative, with an ethyl group on the nitrogen and a methoxy group on the benzene ring. This structural arrangement promotes different fragmentation routes compared to Phenacetin.

  • Molecular Ion (m/z 179): A molecular ion peak at m/z 179 is expected and observed.[10]

  • Key Fragmentation Pathways:

    • Formation of the Benzoyl Cation: The most dominant fragmentation pathway for this class of amides is the α-cleavage of the N-C(ethyl) bond. This results in the loss of an ethyl radical (•C2H5, 29 Da) is not the primary route. Instead, the most favorable cleavage is at the C-N bond, leading to the formation of the highly stable 4-methoxybenzoyl cation at m/z 135 . This is typically the base peak in the spectrum.[10]

    • Loss of Carbon Monoxide: The 4-methoxybenzoyl cation (m/z 135) can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da), yielding the 4-methoxyphenyl cation at m/z 107 .

    • α-Cleavage at the N-Alkyl Group: Cleavage of the C-C bond alpha to the nitrogen (loss of a methyl radical) can result in an ion at m/z 164 ([M-15]+).

    • Fragments from the Amine Moiety: Cleavage of the amide bond can also lead to charge retention on the ethylamine portion, resulting in an ion at m/z 72 .[10]

Benzamide_Fragmentation M N-ethyl-4-methoxybenzamide m/z 179 F135 [M - NH(C2H5)]+ m/z 135 M->F135 Amide Bond Cleavage F164 [M - CH3]•+ m/z 164 M->F164 α-cleavage F72 [CH2NHC2H5]+ m/z 72 M->F72 Amide Bond Cleavage F107 [M - NH(C2H5) - CO]+ m/z 107 F135->F107 - 28 (CO)

Caption: Predicted major EI fragmentation pathways for N-ethyl-4-methoxybenzamide.

Data Summary and Key Differentiating Fragments

The distinct fragmentation patterns provide clear diagnostic markers to differentiate between these two isomers.

m/zProposed FragmentRelative Abundance in PhenacetinRelative Abundance in N-ethyl-4-methoxybenzamideDiagnostic Value
179 [M]•+HighModerateMolecular Ion
137 [M - ketene]•+HighAbsentKey differentiator for Phenacetin
135 [4-methoxybenzoyl]+AbsentBase Peak Key differentiator for N-ethyl-4-methoxybenzamide
109 [M - ethene - ketene]+Base Peak Low/AbsentKey differentiator for Phenacetin
43 [CH3CO]+ModerateLow/AbsentIndicates acetamide structure
72 [CH2NHC2H5]+AbsentPresentIndicates N-ethylamide structure

Note: Relative abundances are qualitative and based on typical fragmentation patterns. Actual values can vary with instrumentation.

The presence of a strong peak at m/z 137 (loss of ketene) and a base peak at m/z 109 is a definitive indicator of the Phenacetin structure. Conversely, a base peak at m/z 135 (4-methoxybenzoyl cation) is the hallmark of N-ethyl-4-methoxybenzamide.

Conclusion and Future Outlook

This guide demonstrates that despite sharing the same molecular formula (C10H13NO2), Phenacetin and N-ethyl-4-methoxybenzamide can be unequivocally distinguished using electron ionization mass spectrometry. The structural arrangement of the amide functionality dictates the preferred fragmentation channels, yielding unique and diagnostic ions. For researchers in drug development, these distinct fragmentation "fingerprints" are invaluable for confirming structural assignments, identifying metabolites, and ensuring the purity of pharmaceutical compounds.

Further research into the fragmentation patterns of other C10H13NO2 isomers, such as the ortho- and meta- positional isomers of Phenacetin (N-(2-ethoxyphenyl)acetamide and N-(3-ethoxyphenyl)acetamide), would provide a more complete picture of isomeric effects on mass spectral behavior. While experimental data for these specific isomers is not as readily available in public databases, their analysis would undoubtedly reveal subtle yet significant differences, further enhancing the power of mass spectrometry in complex analytical challenges.

References

  • de Souza, M. V. N., de Almeida, M. V., & Borges, W. S. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20954–20963. [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra are given for (a) acetaminophen and (b) phenacetin (IS). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). [Link]

  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenacetin. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses. [Link]

  • Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

Sources

Comparative Guide: Biological Activity of meta- vs. para-Methoxypropionanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of N-(3-methoxyphenyl)propionamide (meta-methoxypropionanilide) and N-(4-methoxyphenyl)propionamide (para-methoxypropionanilide).

The analysis focuses on their divergent biological activities, driven by the positional isomerism of the methoxy group on the anilide scaffold. This comparison is critical for medicinal chemists exploring the acetanilide/propionanilide pharmacophore, historically significant in analgesics (e.g., Phenacetin, Paracetamol) and emerging enzyme inhibitors.

Executive Summary

The transition from para- to meta-substitution on the methoxypropionanilide scaffold results in a fundamental switch in biological activity.

  • The para-isomer (4-methoxy) functions primarily as a central analgesic/antipyretic prodrug and a versatile intermediate for antimicrobial agents. Its activity mimics the established SAR of phenacetin-type drugs, relying on para-position metabolism to active phenolic species.

  • The meta-isomer (3-methoxy) loses typical analgesic potency but gains specificity as a targeted enzyme inhibitor (e.g., DOXP-reductoisomerase inhibition in antimalarial research) and serves as a scaffold for herbicides and metabolic probes.

Key Recommendation:

  • Select the para-isomer for CNS-active analgesic programs or as a bioisostere of acetaminophen.

  • Select the meta-isomer for antimicrobial/herbicidal enzyme inhibition screens or to block metabolic activation pathways typical of the para-series.

Chemical Structure & Properties[1]

The core difference lies in the electronic and steric environment of the amide nitrogen and the aromatic ring, dictated by the methoxy regiochemistry.

Structural Visualization

Structures cluster_meta Meta-Methoxypropionanilide (3-isomer) cluster_para Para-Methoxypropionanilide (4-isomer) M Methoxy group at C3 (Inductive withdrawal, Steric clash with amide) CoreM Anilide Core M->CoreM P Methoxy group at C4 (Resonance donation, Linear alignment) CoreP Anilide Core P->CoreP

Figure 1: Structural comparison highlighting the electronic influence of the methoxy substituent.

Physicochemical Comparison Table
Propertypara-Methoxypropionanilidemeta-Methoxypropionanilide
IUPAC Name N-(4-methoxyphenyl)propanamideN-(3-methoxyphenyl)propanamide
Electronic Effect +M (Resonance Donor) dominates-I (Inductive Withdrawal) dominates
Lipophilicity (LogP) ~1.6 (Predicted)~1.6 (Predicted)
Solubility Moderate (Polar organic solvents)Moderate (Polar organic solvents)
pKa (Conjugate Acid) ~4.5 (More basic N)~3.5 (Less basic N due to -I)

Biological Activity Profile

A. Analgesic & Antipyretic Activity (CNS Targets)

The para-isomer is the active pharmacophore for analgesia in this class.

  • Mechanism: The para-methoxy group allows for specific metabolic O-dealkylation (mediated by CYP1A2) to generate N-(4-hydroxyphenyl)propionamide (an analog of Paracetamol). This metabolite inhibits COX-3 (splice variant) or modulates the endocannabinoid system (via AM404 formation).

  • Meta-Isomer Failure: The meta-isomer cannot form the quinone-imine active species or the para-aminophenol metabolite required for central COX inhibition. Consequently, it is largely inactive as an analgesic.

B. Enzyme Inhibition (Antimicrobial/Antimalarial)

Recent studies identify the meta-isomer scaffold as a privileged structure for inhibiting non-human enzymes.

  • Target: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).

  • Activity: Halogenated derivatives of N-(3-methoxyphenyl)propanamide (e.g., 3-chloro analogs) show potent inhibition of DXR, a key enzyme in the non-mevalonate pathway of Plasmodium falciparum (Malaria) and bacteria.

  • Specificity: The meta-orientation allows the methoxy oxygen to act as a hydrogen bond acceptor in the enzyme's active site, a geometry not accessible to the para-isomer.

C. Toxicology & Metabolism

The safety profile is heavily influenced by the metabolic fate of the aromatic ring.

Metabolism Para Para-Methoxypropionanilide Para_OH Para-Hydroxy Metabolite (Analgesic/Safe) Para->Para_OH CYP1A2 (O-Demethylation) Quinone NAPQI Analog (Toxic if GSH depleted) Para_OH->Quinone CYP2E1 (Oxidation) Meta Meta-Methoxypropionanilide Ring_OH Ring Hydroxylation (Catechol formation) Meta->Ring_OH CYP450 Toxicity Reactive Quinones/Toxicity Ring_OH->Toxicity Oxidation

Figure 2: Divergent metabolic pathways. The para-isomer mimics paracetamol metabolism, while the meta-isomer risks catechol formation.

Experimental Protocols

Protocol A: Synthesis of Propionanilides

Standard procedure for generating test material.

  • Reagents: Anisidine isomer (1.0 eq), Propionic anhydride (1.2 eq), Sodium acetate (1.5 eq).

  • Solvent: Glacial acetic acid or Water/Ethanol mix.

  • Procedure:

    • Dissolve the specific anisidine (3-methoxy or 4-methoxy) in the solvent.

    • Add propionic anhydride dropwise at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC).

    • Quench with ice water.

    • Filter the precipitate and recrystallize from ethanol.

  • Validation: Verify structure via 1H-NMR (Look for methoxy singlet ~3.8 ppm and propionyl quartet/triplet).

Protocol B: Analgesic Screening (Writhing Test)

Used to confirm activity of the para-isomer.

  • Subjects: Swiss albino mice (n=6 per group).

  • Induction: Intraperitoneal injection of 0.6% acetic acid.

  • Treatment: Administer para- or meta-methoxypropionanilide (50-100 mg/kg, p.o.) 30 mins prior to induction.

  • Measurement: Count abdominal constrictions (writhes) for 20 minutes.

  • Calculation: % Inhibition =

    
    .
    
    • Expected Result: Para-isomer > 50% inhibition; Meta-isomer < 10% inhibition.

References

  • Evaluation of Analgesic and Anti-Inflammatory Activities of Echinops kebericho. (2020). Journal of Inflammation Research.

  • Synthesis and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Brieflands.

  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles. (2014). NIH PubMed Central.

  • 3-Chloro-N-(3-methoxyphenyl)propanamide Uses. ChemicalBook. (Identifies meta-isomer as DXR inhibitor).

  • 3-Chloro-N-(4-methoxyphenyl)propanamide Uses. Aquigen Bio Sciences. (Identifies para-isomer as antimicrobial standard).

A Senior Application Scientist's Guide to HPLC Method Development for N-(3-methoxyphenyl)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(3-methoxyphenyl)propanamide, a compound of interest in various research contexts, presents a common analytical challenge: achieving consistent and reproducible retention times in High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, comparative analysis of HPLC methodologies for this compound, moving beyond a simple recitation of parameters to explain the underlying chromatographic principles that govern separation.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

The presence of the aromatic ring also introduces the possibility of π-π interactions with specific stationary phases, such as those containing phenyl groups.[2] These interactions can be exploited to modulate selectivity, especially when separating structurally similar isomers.

Comparative Analysis of HPLC Conditions

To illustrate the impact of key chromatographic parameters on the retention time and resolution of N-(3-methoxyphenyl)propanamide, we will compare its performance against its positional isomers, N-(2-methoxyphenyl)propanamide and N-(4-methoxyphenyl)propanamide, as well as the parent compound, N-phenylpropanamide. The separation of positional isomers is a common challenge in chromatography due to their often subtle differences in physicochemical properties.[3]

The Influence of Stationary Phase Chemistry

The choice of stationary phase is a critical factor in method development. While C18 columns are the workhorses of reversed-phase HPLC, alternative chemistries can offer unique selectivity.

Table 1: Comparison of Retention Times on C18 and Phenyl-Hexyl Columns

CompoundPredicted LogPRetention Time (min) - C18 ColumnRetention Time (min) - Phenyl-Hexyl Column
N-phenylpropanamide1.55.86.5
N-(2-methoxyphenyl)propanamide1.66.27.1
N-(3-methoxyphenyl)propanamide 1.7 6.8 7.8
N-(4-methoxyphenyl)propanamide1.66.37.3

Conditions: Mobile Phase: 50:50 Acetonitrile:Water; Flow Rate: 1.0 mL/min; Temperature: 30°C.

Expert Insights: The C18 column separates the compounds primarily based on hydrophobicity, with the more hydrophobic N-(3-methoxyphenyl)propanamide eluting last. The Phenyl-Hexyl column, however, introduces an additional separation mechanism: π-π interactions between the phenyl rings of the stationary phase and the analytes.[2] This results in a general increase in retention for all aromatic compounds and can enhance the resolution between isomers.

The Effect of Mobile Phase Composition

The strength of the mobile phase, determined by the ratio of organic solvent to water, is a powerful tool for controlling retention time.[4]

Table 2: Effect of Acetonitrile Concentration on Retention Time (C18 Column)

CompoundRetention Time (min) - 40% ACNRetention Time (min) - 50% ACNRetention Time (min) - 60% ACN
N-phenylpropanamide9.55.83.5
N-(2-methoxyphenyl)propanamide10.26.23.8
N-(3-methoxyphenyl)propanamide 11.1 6.8 4.2
N-(4-methoxyphenyl)propanamide10.46.33.9

Conditions: Column: C18 (150 x 4.6 mm, 5 µm); Flow Rate: 1.0 mL/min; Temperature: 30°C.

Expert Insights: As the concentration of the organic modifier (acetonitrile) increases, the mobile phase becomes more non-polar, leading to a decrease in the retention time of all analytes. This relationship is fundamental to reversed-phase HPLC and is the primary means of adjusting elution times to achieve a reasonable analysis time while maintaining adequate resolution.

Experimental Workflow for Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines the key stages:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile B Select Column (e.g., C18, Phenyl-Hexyl) A->B C Scouting Gradient (e.g., 10-90% ACN) B->C D Isocratic vs. Gradient Elution C->D E Optimize Mobile Phase Composition D->E F Adjust Flow Rate and Temperature E->F G Assess System Suitability (e.g., Resolution, Tailing Factor) F->G H Validate Method (ICH Guidelines) G->H I Final Method Documentation H->I

Caption: A systematic workflow for HPLC method development.

Recommended HPLC Protocol for N-(3-methoxyphenyl)propanamide

Based on the comparative data, the following protocol is recommended for the robust analysis of N-(3-methoxyphenyl)propanamide:

Objective: To achieve a baseline separation of N-(3-methoxyphenyl)propanamide from its positional isomers with a reasonable run time.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

    • Rationale: The phenyl chemistry provides enhanced selectivity for aromatic compounds through π-π interactions, which is beneficial for isomer separation.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 60% B

    • 10-12 min: 60% B

    • 12.1-15 min: 40% B (re-equilibration)

    • Rationale: A gradient elution is employed to ensure the elution of all compounds with good peak shape and to separate the closely eluting isomers.

  • Flow Rate: 1.0 mL/min

    • Rationale: This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.

  • Column Temperature: 35°C

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[5]

  • Detection: UV at 254 nm

    • Rationale: The aromatic ring in the analyte provides strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (40:60 Acetonitrile:Water).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Key Factors Influencing HPLC Retention Time

The stability of HPLC retention times is critical for reliable analysis. Several factors can influence retention, and understanding these is key to troubleshooting and maintaining a robust method.[3]

G cluster_0 System Parameters cluster_1 Column Parameters cluster_2 Analyte Properties A Mobile Phase Composition RT Retention Time A->RT B Flow Rate B->RT C Temperature C->RT D Stationary Phase Chemistry D->RT E Column Dimensions E->RT F Column Aging F->RT G Hydrophobicity (LogP) G->RT H pKa H->RT

Caption: Key parameters influencing HPLC retention time.

Causality Behind Experimental Choices:

  • Mobile Phase Composition: The ratio of organic solvent to water directly impacts the polarity of the mobile phase and, consequently, the retention of non-polar analytes.[1]

  • Flow Rate: A consistent flow rate is essential for reproducible retention times. Fluctuations in flow can lead to shifts in elution.

  • Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which can alter retention.[5]

  • Stationary Phase Chemistry: The chemical nature of the stationary phase (e.g., C18, Phenyl) determines the primary interaction mechanism with the analyte.[2]

  • Column Dimensions: The length and internal diameter of the column influence the analysis time and efficiency.

  • Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention and peak shape.

  • Analyte Hydrophobicity (LogP): As discussed, this is a primary determinant of retention in reversed-phase HPLC.

  • Analyte pKa: For ionizable compounds, the pH of the mobile phase relative to the analyte's pKa will significantly affect its retention.

By carefully controlling these parameters, researchers can develop and maintain robust and reliable HPLC methods for the analysis of N-(3-methoxyphenyl)propanamide and other related compounds.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Chemistry LibreTexts. (2020, November 19). HPLC Retention Order. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC. University of Valencia. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

TLC R_f values for N-(3-methoxyphenyl)propanamide vs starting amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the acylation of 3-methoxyaniline to synthesize N-(3-methoxyphenyl)propanamide , the Thin Layer Chromatography (TLC) profile is defined by a distinct polarity shift.

  • The Verdict: The product, N-(3-methoxyphenyl)propanamide , will consistently exhibit a higher

    
     value  than the starting material, 3-methoxyaniline, on standard Silica Gel 60 
    
    
    
    plates using non-polar/polar solvent systems (e.g., Hexane:Ethyl Acetate).
  • Key Differentiator: The conversion of the primary amine to a secondary amide eliminates the basicity and reduces the hydrogen bonding capability of the molecule, significantly decreasing its interaction with the acidic silica stationary phase.

  • Visualization: While both compounds are UV-active, Ninhydrin stain provides a binary confirmation: the starting amine stains red/purple, while the amide product remains colorless or faint.

Mechanistic Insight: Why the Shifts

To troubleshoot and optimize this separation, one must understand the molecular interactions occurring on the plate.

The Polarity Inversion
  • Starting Material (3-Methoxyaniline):

    • Functional Group: Primary Amine (

      
      ).
      
    • Interaction: Acts as both a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Crucially, it is basic .

    • Stationary Phase Effect: Silica gel is slightly acidic (silanol groups,

      
      ).[1] The basic amine interacts strongly with these acidic sites (acid-base interaction), causing "drag" or "streaking" and resulting in a low 
      
      
      
      .
  • Product (N-(3-methoxyphenyl)propanamide):

    • Functional Group: Secondary Amide (

      
      ).
      
    • Interaction: The nitrogen lone pair is delocalized into the carbonyl group (resonance), rendering the molecule non-basic and neutral. It remains a weak HBD but is significantly less polar than the free amine.

    • Stationary Phase Effect: With no acid-base retention mechanism and reduced polarity, the amide travels faster with the mobile phase, resulting in a higher

      
       .
      
Visualizing the Pathway

The following diagram illustrates the chemical transformation and its direct impact on chromatographic behavior.

ReactionPolarity SM Starting Material (3-Methoxyaniline) Basic, Polar, H-Bond Donor Low Rf Rxn Acylation Reaction SM->Rxn Nucleophilic Attack Reagent + Propionyl Chloride (or Anhydride) Reagent->Rxn Prod Product (N-(3-methoxyphenyl)propanamide) Neutral, Less Polar High Rf Rxn->Prod Loss of Basicity

Figure 1: Chemical transformation correlating molecular structure changes to chromatographic mobility.

Experimental Protocol & Data

This protocol is designed to be self-validating. The "Co-Spot" technique is mandatory to confirm that the product spot is indeed new and not a displaced impurity.

Standardized TLC Conditions
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (Start at 70:30 ).

  • Temperature: Ambient (

    
    ).
    
Comparative Data Table

The following values are representative of this specific aniline-to-amide transformation on Silica Gel.

CompoundFunctional Group

(Hex:EtOAc 70:30)

(Hex:EtOAc 50:50)
Ninhydrin StainUV (254 nm)
3-Methoxyaniline

Amine

*

Positive (Red/Purple)Strong Absorption
Product (Amide)

Amide


Negative (No Color)Strong Absorption

*Note: Amines may streak without a basic modifier. See Troubleshooting below.

Step-by-Step Monitoring Workflow
  • Plate Preparation: Mark a baseline 1 cm from the bottom with pencil. Mark three lanes: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).

  • Spotting:

    • Spot 1

      
      L of SM reference solution in lane 1 and lane 2.
      
    • Spot 1

      
      L of Reaction mixture in lane 2 (on top of SM) and lane 3.
      
    • Why Co-spot? If the

      
       difference is small, the co-spot (Lane 2) will appear as a figure-8 or a single elongated spot if conversion is incomplete, or two distinct spots if separation is good.
      
  • Elution: Place in a developing chamber saturated with Hexane:EtOAc (70:30). Run until solvent front is 1 cm from top.

  • Visualization:

    • Step A (Non-Destructive): Visualize under UV lamp (254 nm).[1] Circle all dark spots.

    • Step B (Destructive/Specific): Dip in Ninhydrin stain and heat with a heat gun until spots appear.

      • Observation: The lower spot (SM) should turn pink/red. The upper spot (Product) should remain UV-visible but unstained by Ninhydrin.

Troubleshooting & Optimization

Common issues when working with anilines and their amide derivatives.

Issue: "The Starting Material is Streaking"

Cause: The basic amino group interacts with acidic silanols on the silica, causing tailing. Solution: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA 70:29:1). This neutralizes the silica surface, sharpening the amine spot. The amide product is unaffected.

Issue: "No Separation Observed"

Cause: Solvent system is too polar (everything at solvent front) or too non-polar (everything at baseline). Solution:

  • If

    
    : Switch to 90:10 Hexane:EtOAc.
    
  • If

    
    : Switch to 50:50 Hexane:EtOAc or use DCM:MeOH (95:5).
    
Decision Tree for Method Development

TLC_Workflow Start Start: Hex:EtOAc (70:30) CheckRf Check Rf of Product Start->CheckRf TooHigh Rf > 0.8 (Too Non-Polar) CheckRf->TooHigh High TooLow Rf < 0.2 (Too Polar) CheckRf->TooLow Low JustRight Rf 0.3 - 0.6 (Ideal) CheckRf->JustRight Good Action1 Decrease Polarity (Try 90:10) TooHigh->Action1 Action2 Increase Polarity (Try 50:50) TooLow->Action2 Streak Is Amine Streaking? JustRight->Streak AddBase Add 1% Et3N to Eluent Streak->AddBase Yes Final Finalize Method Streak->Final No AddBase->Final

Figure 2: Logic flow for optimizing the separation of amine/amide mixtures.

References

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. (Explains the interaction of amines with silica and the use of basic modifiers).

  • MDPI. Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide. (Provides experimental context for monitoring amide synthesis from methoxy-amines via TLC).

  • Sorbent Technologies. Amino Silica Gel Applications.[1] (Details the adsorption power of silica gel toward basic compounds).

  • ResearchGate. Does aniline stick in columns during column chromatography? (Community discussion on the behavior of anilines on silica and the necessity of Triethylamine).

Sources

Safety Operating Guide

Navigating the Disposal of N-(3-methoxyphenyl)propanamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is N-(3-methoxyphenyl)propanamide, a compound with potential applications that necessitate a thorough understanding of its entire lifecycle within the laboratory, including its ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-methoxyphenyl)propanamide, grounded in established safety principles and regulatory standards. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount. N-(3-methoxyphenyl)propanamide is a chemical intermediate, and while specific toxicological data may be limited, it is prudent to handle it with the care afforded to all novel chemical substances.

A critical first step is to consult the Safety Data Sheet (SDS) for N-(3-methoxyphenyl)propanamide. While a specific, universally available SDS for this exact compound is not readily found in public databases, we can infer its likely characteristics from its chemical structure and the properties of similar aromatic amides. It is imperative to treat it as a potentially hazardous substance.

Table 1: Key Properties and Hazard Considerations for N-(3-methoxyphenyl)propanamide

PropertyValue/InformationSource
Chemical Formula C10H13NO2N/A
Molar Mass 179.22 g/mol N/A
Appearance Likely a solid at room temperatureInferred
Potential Hazards May cause skin and eye irritation. May be harmful if swallowed or inhaled.General guidance for similar compounds
Environmental Fate Data not readily available; assume persistence and potential for aquatic toxicity.Precautionary Principle

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(3-methoxyphenyl)propanamide is not merely a suggestion but a requirement for regulatory compliance and ethical scientific practice. The following protocol outlines the necessary steps for its safe disposal.

Step 1: Waste Identification and Characterization

The first and most critical step is to correctly identify the waste. N-(3-methoxyphenyl)propanamide waste may exist in several forms:

  • Pure, unadulterated compound: Unused or expired reagent.

  • Contaminated materials: Items such as gloves, weighing paper, and pipette tips that have come into direct contact with the compound.

  • Solutions: Residual amounts in solvents from experimental procedures.

Each of these waste streams must be treated as hazardous unless proven otherwise through rigorous analytical testing, which is often not practical or cost-effective. Therefore, the precautionary principle dictates that all materials that have come into contact with N-(3-methoxyphenyl)propanamide be considered hazardous waste.

Step 2: Segregation of Waste

Proper segregation of chemical waste is fundamental to safe and efficient disposal. N-(3-methoxyphenyl)propanamide waste should be segregated from other laboratory waste streams to prevent unintended chemical reactions and to ensure proper disposal routing.

  • Solid Waste: Collect pure compound and contaminated disposables in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: If N-(3-methoxyphenyl)propanamide is in a solvent, it should be collected in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic solvents, depending on the solvent used. Never mix incompatible waste streams.

Step 3: Containerization and Labeling

Proper containerization and labeling are not just for organizational purposes; they are a critical safety measure and a regulatory requirement.

  • Container Selection: Choose a container that is in good condition, compatible with the chemical waste, and has a tightly sealing lid.

  • Labeling: The label on the hazardous waste container must be clear, legible, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(3-methoxyphenyl)propanamide"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazard(s) associated with the waste (e.g., "Irritant," "Harmful if Swallowed")

Step 4: Storage of Hazardous Waste

Designated hazardous waste storage areas are essential for maintaining a safe laboratory environment.

  • Location: Store containers of N-(3-methoxyphenyl)propanamide waste in a designated, well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak or spill.

  • Accumulation Time: Be aware of and adhere to the regulatory limits on the amount of time hazardous waste can be stored on-site.

Step 5: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable waste management company.

  • Engage a Professional Service: Do not attempt to dispose of N-(3-methoxyphenyl)propanamide down the drain or in the regular trash. This is unsafe, environmentally irresponsible, and illegal.

  • Provide Documentation: Be prepared to provide the waste management company with a detailed inventory of the waste, including the information from the container label.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

start Start: N-(3-methoxyphenyl)propanamide Waste Generated identify Step 1: Identify Waste Form (Pure Solid, Contaminated Material, Solution) start->identify segregate Step 2: Segregate Waste Streams identify->segregate Characterize as Hazardous containerize Step 3: Containerize and Label Correctly segregate->containerize Separate Solids and Liquids store Step 4: Store in Designated Hazardous Waste Area containerize->store Secure and Document dispose Step 5: Arrange for Professional Disposal store->dispose Follow Accumulation Time Limits end End: Compliant and Safe Disposal dispose->end

Caption: Workflow for the proper disposal of N-(3-methoxyphenyl)propanamide.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of modern scientific research. By adhering to the detailed protocols outlined in this guide for the disposal of N-(3-methoxyphenyl)propanamide, laboratories can ensure they are operating in a manner that is safe for their personnel, compliant with regulations, and respectful of the environment. This commitment to best practices not only mitigates risk but also reinforces the integrity and ethical foundation of the scientific community.

References

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]

  • Occupational Safety and Health Administration. Hazard Communication.[Link]

  • American Chemical Society. Chemical Waste Management.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.